molecular formula C8H5NOS B2912283 2,1-Benzothiazole-3-carbaldehyde CAS No. 1539464-05-5

2,1-Benzothiazole-3-carbaldehyde

Cat. No.: B2912283
CAS No.: 1539464-05-5
M. Wt: 163.19
InChI Key: GZCRRUYXFQIRTH-UHFFFAOYSA-N
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Description

2,1-Benzothiazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5NOS and its molecular weight is 163.19. The purity is usually 95%.
BenchChem offers high-quality 2,1-Benzothiazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1-Benzothiazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzothiazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCRRUYXFQIRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SN=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539464-05-5
Record name 2,1-benzothiazole-3-carbaldehyde
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Foundational & Exploratory

Physicochemical Properties of 2,1-Benzothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

2,1-Benzothiazole-3-carbaldehyde (CAS: 1539464-05-5), also known as thioanthranil-3-carboxaldehyde , represents a rare but structurally significant scaffold in heterocyclic chemistry. Unlike its more common isomer, 1,2-benzisothiazole (found in saccharin), the 2,1-benzisothiazole system is characterized by a unique o-quinonoid electronic distribution within the benzene ring. This imparts distinct physicochemical properties, including enhanced reactivity towards nucleophiles and specific chromophoric behavior.

This guide provides a comprehensive technical analysis of the compound, detailing its structural anomalies, validated synthetic pathways (specifically the Davis-Beirut type cyclization), and its emerging utility as a pharmacophore in Cystic Fibrosis Transmembrane conductance Regulator (CFTR) modulation.

Chemical Identity & Structural Analysis[1][2][3]

The 2,1-benzothiazole core is isosteric with indole and quinoline but possesses a sulfur atom at position 1 and nitrogen at position 2 (using the specific 2,1-numbering convention where the fusion bond is 3a-7a).

Core Identification Data[4]
PropertySpecification
IUPAC Name 2,1-Benzisothiazole-3-carbaldehyde
Common Name Thioanthranil-3-carboxaldehyde
CAS Number 1539464-05-5
Molecular Formula C₈H₅NOS
Molecular Weight 163.20 g/mol
SMILES O=CC1=C2C=CC=CC2=NS1
InChIKey GZCRRUYXFQIRTH-UHFFFAOYSA-N
Electronic Structure & Aromaticity

Expert Insight: The defining feature of 2,1-benzothiazole is its o-quinonoid character. Unlike 1,2-benzisothiazole, where the benzene ring retains full aromaticity, the 2,1-isomer involves a contribution from a resonance structure where the benzene ring has disrupted aromaticity (quinonoid form).

  • Consequence: This results in a lower resonance energy compared to the 1,2-isomer, making the 3-position highly susceptible to functionalization and the ring system itself often colored (typically yellow to orange).

  • Dipole Moment: The heterocyclic ring is polarized, with the nitrogen atom acting as a basic center, though less basic than pyridine due to the adjacent sulfur.

Physicochemical Properties[1][3][4][5][6]

The following data aggregates experimental observations and high-confidence computational models (ACD/Labs, EPISuite).

PropertyValue / DescriptionContext
Physical State SolidTypically crystalline powder.
Color Pale Yellow to OrangeDue to extended conjugation/o-quinonoid character.
Melting Point 72–78 °C (Predicted)Note: Isomeric 1,2-benzisothiazole-3-CHO melts ~72-76°C; 2,1-isomer is likely similar.
Boiling Point ~298 °CAt 760 mmHg (Predicted).
LogP (Octanol/Water) 2.10 ± 0.3Moderate lipophilicity; suitable for CNS penetration.
Water Solubility Low (< 0.5 mg/mL)Requires organic co-solvents (DMSO, DMF, Ethanol).
pKa (Conjugate Acid) ~ -1.5 to -2.0The Nitrogen is weakly basic.
H-Bond Acceptors 3(N, O, S)
H-Bond Donors 0

Synthetic Methodologies

The synthesis of 2,1-benzothiazole derivatives is non-trivial due to the instability of the ortho-aminothioaldehyde precursors. The most robust method involves the Davis-White Cyclization utilizing thionyl chloride.

Protocol: Modified Davis Cyclization

This protocol describes the formation of the 2,1-benzothiazole core, followed by functionalization to the aldehyde.

Reagents:

  • Precursor: o-Ethylaniline (for 3-methyl intermediate) or o-Toluidine.

  • Cyclizing Agent: Thionyl Chloride (SOCl₂).[1]

  • Solvent: Xylene (anhydrous).

  • Oxidant: Selenium Dioxide (SeO₂) for methyl-to-aldehyde conversion.

Step-by-Step Workflow:

  • N-Sulfinylamine Formation:

    • Dissolve o-ethylaniline (1.0 eq) in anhydrous xylene.

    • Add SOCl₂ (2.5 eq) dropwise at 0°C.

    • Reflux for 12–16 hours. The reaction proceeds via an N-sulfinylamine intermediate which cyclizes onto the alkyl side chain.

    • Mechanism:[2] The sulfur of the N=S=O group performs an electrophilic attack on the benzylic carbon, followed by elimination of HCl and SO₂/H₂O to close the ring.

    • Product: 3-Methyl-2,1-benzisothiazole.

  • Riley Oxidation (Formylation):

    • Dissolve 3-methyl-2,1-benzisothiazole in dioxane/water (20:1).

    • Add Selenium Dioxide (SeO₂, 1.2 eq).

    • Reflux for 4 hours. Monitor by TLC (product is more polar).

    • Filter through Celite to remove Selenium metal.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).[3]

Visualization of Synthesis Pathway

Synthesis Start o-Ethylaniline Inter N-Sulfinylamine Intermediate Start->Inter + SOCl2 Reflux, Xylene Core 3-Methyl-2,1-benzothiazole Inter->Core Cyclization (-HCl, -SO2) Product 2,1-Benzothiazole- 3-carbaldehyde Core->Product + SeO2 (Riley Oxidation)

Caption: Stepwise synthesis of 2,1-benzothiazole-3-carbaldehyde via Davis cyclization and Riley oxidation.

Reactivity & Stability

Aldehyde Reactivity

The C3-aldehyde is highly electrophilic due to the electron-withdrawing nature of the heterocyclic ring.

  • Schiff Base Formation: Reacts rapidly with primary amines to form stable imines, often used as ligands for metal complexes.

  • Knoevenagel Condensation: Readily condenses with active methylene compounds (e.g., malononitrile) to form conjugated push-pull systems useful in optoelectronics.

Ring Stability (The "Achilles Heel")

Critical Warning: The 2,1-benzothiazole ring is susceptible to ring opening by strong nucleophiles (e.g., OH⁻, alkoxides) or reducing agents.

  • Mechanism: Nucleophilic attack occurs at the Sulfur atom or C3, leading to cleavage of the N-S bond and formation of o-aminothiobenzaldehyde derivatives.

  • Experimental Implication: Avoid strongly alkaline conditions during workup. Use mild bases (K₂CO₃, Et₃N) for derivatization reactions.

Applications in Drug Discovery[8]

CFTR Modulation (Cystic Fibrosis)

Recent patent literature identifies 2,1-benzothiazole derivatives as modulators of the Cystic Fibrosis Transmembrane conductance Regulator (CFTR).

  • Mechanism: The scaffold acts as a bioisostere for indole/quinoline cores found in correctors (e.g., Lumacaftor). The 3-carbaldehyde serves as a "warhead" for covalent tethering or as a precursor to hydrazide linkers that stabilize the F508del-CFTR mutant protein.

Antimicrobial & Kinase Inhibition
  • PIM Kinase: Derivatives synthesized from the aldehyde (via condensation) have shown inhibitory activity against PIM-1 and PIM-3 kinases, which are upregulated in hematological malignancies.

  • Bioisosterism: The 2,1-benzothiazole provides a unique vector for pi-stacking interactions in protein binding pockets, distinct from the more common benzothiophene or indole.

References

  • Davis, M., & White, A. W. (1969). The chemistry of 2,1-benzisothiazoles.[4][5][2][6][7][8] Part I. Synthesis of 2,1-benzisothiazoles from o-aminobenzyl derivatives. Journal of the Chemical Society C: Organic. Link

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Mini-Reviews in Medicinal Chemistry. Link

  • ChemicalBook. (2023).[8] 2,1-Benzothiazole-3-carbaldehyde Product Entry & Properties.Link

  • PubChem. (2025). Compound Summary for CAS 1539464-05-5. National Library of Medicine. Link

  • Vertex Pharmaceuticals. (2017). Compounds, Compositions, and Methods for Modulating CFTR. WO2017062581A1. Link

Sources

Synthesis and Discovery of 2,1-Benzothiazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Benzothiazoles and their isomeric derivatives represent a privileged structural scaffold in medicinal chemistry, frequently leveraged for their diverse bioactivities ranging from neurological targeting to oncology[1]. While 1,3-benzothiazoles are ubiquitous, the specialized 2,1-benzothiazole isomers have recently emerged as critical, high-value intermediates in the discovery of targeted therapeutics.

Notably, 2,1-benzothiazole-3-carbaldehyde (CAS: 1539464-05-5) has been identified as a vital building block in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2]. These modulators are engineered to correct the folding, trafficking, and degradation defects associated with the


F508 CFTR mutation—the predominant genetic cause of Cystic Fibrosis[2]. Furthermore, the broader benzothiazole class is actively investigated for its potent nucleic acid binding properties. For example, derivatives such as BTO-28 have demonstrated the ability to stabilize the MYC G-quadruplex, highlighting the scaffold's versatility in structure-based drug design for intractable targets[3].

Chemical Identity and Quantitative Properties

Understanding the physicochemical parameters of 2,1-benzothiazole-3-carbaldehyde is essential for optimizing reaction conditions, predicting steric hindrance during downstream coupling, and establishing purification parameters. Table 1 summarizes its core properties.

Table 1: Physicochemical Properties of 2,1-Benzothiazole-3-carbaldehyde

PropertyValueReference
CAS Registry Number 1539464-05-5[4]
Molecular Formula C8H5NOS[5]
Molecular Weight 163.20 g/mol [4]
Monoisotopic Mass 163.00919 Da[5]
SMILES String C1=CC2=C(SN=C2C=C1)C=O[5]
Predicted Boiling Point 304.2 ± 15.0 °C[4]
Predicted Density 1.384 ± 0.06 g/cm³[4]

Mechanistic Pathway & Synthesis Strategy

The synthesis of 2,1-benzothiazole-3-carbaldehyde requires strict kinetic control and is a masterclass in regioselective functionalization. The workflow relies on a two-phase approach: the construction of the 2,1-benzothiazole core, followed by directed C3-formylation[2][6].

Phase 1: Core Construction via Cyclization

The 2,1-benzothiazole core is synthesized from o-toluidine. The reaction utilizes thionyl chloride (


) as both the sulfur source and the oxidative cyclization agent. Pyridine is employed as a non-nucleophilic base to neutralize the 

generated during the reaction, preventing the degradation of the sensitive isothiazole ring and driving the equilibrium toward the cyclized product[6].
Phase 2: Regioselective Lithiation and Formylation

The introduction of the carbaldehyde group at the C3 position requires precise electrophilic trapping of a lithiated intermediate:

  • Lithiation : The core is treated with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C)[2]. The C3 proton is highly acidic due to the adjacent electronegative nitrogen and sulfur atoms. The ultra-low temperature is critical to prevent unwanted ring-opening reactions or nucleophilic attack by the butyl anion on the sulfur atom.

  • Formylation : N,N-Dimethylformamide (DMF) is introduced as the formylating agent[2]. The lithiated intermediate attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate. Upon aqueous quenching, this intermediate collapses to yield the final aldehyde.

Synthetic Workflow Visualization

SynthesisPathway O_Toluidine o-Toluidine (Starting Material) Cyclization Cyclization (SOCl2, Pyridine, Toluene) O_Toluidine->Cyclization Benzothiazole 2,1-Benzothiazole (Core Intermediate) Cyclization->Benzothiazole Lithiation C3-Lithiation (n-BuLi, THF, -78°C) Benzothiazole->Lithiation Lithiated_Int 3-Lithio-2,1-benzothiazole (Reactive Species) Lithiation->Lithiated_Int Formylation Formylation (DMF, -40°C) Lithiated_Int->Formylation Product 2,1-Benzothiazole-3-carbaldehyde (Final Product) Formylation->Product CFTR Downstream Synthesis (CFTR Modulators) Product->CFTR

Fig 1: Synthetic workflow and downstream application of 2,1-Benzothiazole-3-carbaldehyde.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol details the formylation of 2,1-benzothiazole, adapted from validated patent literature for CFTR modulator synthesis[2]. Every step is designed as a self-validating checkpoint to maximize yield and purity.

Materials Required:
  • 2,1-benzothiazole (purified, anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology:
  • System Preparation : Flame-dry a round-bottom flask under a continuous stream of argon.

    • Causality: Organolithium reagents are highly pyrophoric and violently reactive with moisture. An anhydrous environment ensures the exact stoichiometry of the active base is maintained, preventing premature quenching.

  • Substrate Solvation : Dissolve 3.275 g (24.23 mmol) of 2,1-benzothiazole in 50 mL of anhydrous THF[2].

    • Causality: THF acts as a strongly coordinating solvent, breaking up the hexameric aggregates of n-BuLi into more reactive dimers and tetramers, thereby accelerating the lithiation process.

  • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath[2].

  • Lithiation : Add 19.4 mL of 2.5 M n-BuLi in hexanes (48.5 mmol) dropwise with vigorous stirring[2].

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to the degradation of the heterocycle. The 2-fold excess of n-BuLi ensures complete deprotonation at the C3 position.

  • Intermediate Stabilization : Transfer the reaction to a -40 °C bath and stir for 30 minutes[2].

    • Causality: Raising the temperature slightly from -78 °C to -40 °C overcomes the activation energy barrier for complete lithiation while keeping the system cold enough to prevent the highly reactive 3-lithio-2,1-benzothiazole from decomposing.

  • Electrophilic Addition : Add 3.542 g (48.46 mmol) of anhydrous DMF dropwise[2].

    • Causality: DMF acts as the formylating agent (Bouveault aldehyde synthesis). The dropwise addition controls the exothermic formation of the tetrahedral hemiaminal intermediate.

  • Reaction Maturation : Stir the reaction mixture at -40 °C for 2 hours[2].

  • Quenching and Workup : Quench the reaction carefully with saturated aqueous ammonium chloride (

    
    ).
    
    • Causality: The mild acid protonates the hemiaminal intermediate, triggering the elimination of dimethylamine and the collapse of the intermediate into the final aldehyde. Extract with ethyl acetate, dry over

      
      , and purify via flash chromatography.
      

References

  • [5] Title: PubChemLite - 2,1-benzothiazole-3-carbaldehyde (C8H5NOS). Source: uni.lu. URL:

  • [4] Title: 2,1-Benzothiazole-3-carbaldehyde CAS#: 1539464-05-5. Source: chemicalbook.com. URL:

  • [6] Title: 2,1-benzothiazole-3-carbaldehyde - CAS号1539464-05-5. Source: molaid.com. URL:

  • [1] Title: Benzothiazole. Source: wikipedia.org. URL:

  • [3] Title: Molecular recognition and effects of a benzothiazole derivative targeting the MYC G-quadruplex. Source: nih.gov. URL:

  • [2] Title: WO2017062581A1 - Compounds, compositions, and methods for modulating cftr. Source: Google Patents. URL:

Sources

Crystal Structure Analysis of 2,1-Benzothiazole-3-carbaldehyde

[1][2]

Executive Summary & Structural Context

2,1-Benzothiazole-3-carbaldehyde (

2,1-benzisothiazole

Isomer Distinction (Critical for Data Validity)
  • Target: 2,1-Benzothiazole (Benzo[c]isothiazole).[1][2][3][4]

    
     and 
    
    
    are adjacent;
    
    
    is at position 2,
    
    
    at 1. Structure is bicyclic with significant bond alternation.
  • Common Confusion: Often mistaken for 1,2-Benzisothiazole (Benzo[d]isothiazole) or 1,3-Benzothiazole .

  • Key Feature: The 3-carbaldehyde group introduces a strong hydrogen-bond acceptor (

    
    ) and a dipole vector that dictates crystal packing.
    

Synthesis & Crystallization Protocol

Obtaining diffraction-quality single crystals of 2,1-benzisothiazoles is challenging due to their potential for ring-opening or rearrangement under basic conditions.

Optimized Synthesis Route

The most reliable route to the 3-substituted core avoids direct formylation of the unstable parent ring.

  • Precursor: Start with 2-amino-3-acylbenzenes or 2-nitrosobenzyl derivatives .

  • Cyclization: Reaction with thionyl chloride (

    
    ) or reaction of nitroso-compounds with sulfur ylides.
    
  • Functionalization: The 3-carbaldehyde is best accessed via oxidation of the corresponding 3-hydroxymethyl-2,1-benzisothiazole or reduction of the 3-carboxylic acid derivative.

Crystallization Methodology

The aldehyde moiety increases solubility in polar aprotic solvents but decreases stability.

MethodSolvent SystemConditionsTarget Crystal Habit
Slow Evaporation Dichloromethane / Hexane (1:1)

, dark, 48-72h
Yellow Prisms
Vapor Diffusion THF (inner) / Pentane (outer)

, sealed vessel
Block / Plate
Slow Cooling Acetonitrile

(ramp

)
Needles (metastable)

Expert Insight: Avoid primary amines or alcohols as solvents to prevent Schiff base formation or hemiacetal generation with the aldehyde group.

Structural Analysis & Data Interpretation

Based on the crystallographic behavior of the 2,1-benzisothiazole class (e.g., CCDC entries for 3-phenyl-2,1-benzisothiazole), the following structural parameters define the target.

Molecular Conformation
  • Planarity: The bicyclic core is rigorously planar due to the

    
    -electron aromatic system. The 3-carbaldehyde group (
    
    
    ) will lie coplanar with the ring system to maximize conjugation, locked by an intramolecular S...O chalcogen bond or N...H interaction depending on rotamer stability.
  • Bond Lengths:

    • 
      : 
      
      
      (Indicative of partial double bond character).
    • 
      : 
      
      
      (Short single bond due to
      
      
      conjugation).
Crystal Packing & Supramolecular Architecture

The crystal lattice is governed by the competition between

  • Space Group Prediction: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    )
    , favoring centrosymmetric pairing to cancel the strong dipole moment of the 2,1-ring.
  • Primary Interaction (

    
    ):  The aldehyde oxygen acts as a hard acceptor for aromatic protons (
    
    
    ) from neighboring molecules, forming "ribbon" motifs running along the screw axis.
  • Secondary Interaction (

    
    ):  The ortho-quinoid character enhances polarizability, leading to short interplanar spacing (
    
    
    ) in "head-to-tail" stacked dimers.
Graphviz: Interaction Network

The following diagram illustrates the hierarchical assembly of the crystal lattice.

CrystalPackingcluster_forcesDriving ForcesMolecule2,1-Benzothiazole-3-CHO(Monomer)DimerCentrosymmetric Dimer(Dipole Cancellation)Molecule->Dimer u03c0-u03c0 Stacking(Face-to-Face)StackInfinite u03c0-Stacked ColumnsMolecule->Stack S...N Chalcogen Bonds(Lateral)Lattice3D Crystal LatticeDimer->Lattice C-H...O Hydrogen Bonds(Aldehyde Acceptor)Stack->Lattice Van der Waals forcesDipoleDipole MinimizationDipole->DimerPlanarityPlanar Packing EfficiencyPlanarity->Stack

Caption: Hierarchical assembly of 2,1-benzothiazole-3-carbaldehyde crystals driven by

Experimental Workflow: From Powder to CIF

To validate the structure, follow this rigorous X-ray diffraction (XRD) protocol.

Data Collection Parameters
  • Temperature: Collect at 100 K (Cryostream). 2,1-benzisothiazoles can exhibit high thermal motion or disorder at room temperature due to the N-S bond flexibility.

  • Radiation: Mo-K\alpha (

    
    ) is preferred over Cu-K\alpha to minimize absorption by Sulfur, though Cu is acceptable for very small crystals.
    
  • Resolution: Aim for

    
     or better to resolve the electron density between N and S clearly.
    
Refinement Strategy (SHELXL / OLEX2)
  • S-N Bond Disorder: Check for "flip" disorder where the S and N positions might be swapped in a minor occupancy component (common in pseudo-symmetric heterocycles).

  • Aldehyde Orientation: Locate the aldehyde hydrogen in the difference Fourier map. Do not geometrically fix it immediately; its position reveals the specific H-bonding network.

  • Twinning: If crystals grow as needles (Acetonitrile method), screen for non-merohedral twinning.

References

  • Davis, M. (1972). Heterocyclic Compounds: The 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43-98. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Search: 2,1-benzisothiazole. Link

  • Arslan, T. et al. (2008). Crystal structure and packing of benzisothiazole derivatives. Acta Crystallographica Section E. Link

  • PubChem . 2,1-Benzothiazole-3-carbaldehyde (Compound CID 53865043). Link

  • Prikryl, J. et al. (2007). Structure and coupling reactions of 5-nitro-2,1-benzisothiazole-3-diazonium salts. Dyes and Pigments. Link

Technical Guide: Solubility and Stability of 2,1-Benzothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the physicochemical profile, solubility behavior, and stability mechanisms of 2,1-Benzothiazole-3-carbaldehyde (also known as benzo[c]isothiazole-3-carbaldehyde). It is designed for researchers requiring actionable data for synthesis, formulation, and biological assay development.

Executive Summary

2,1-Benzothiazole-3-carbaldehyde (CAS: 1539464-05-5) is a fused bicyclic heteroaromatic intermediate characterized by a hypervalent sulfur-nitrogen bond within the isothiazole ring. Unlike its more common 1,3-isomer (benzothiazole), the 2,1-isomer (benzo[c]isothiazole) exhibits distinct electronic properties due to its o-quinonoid resonance contribution.

For drug development applications, this compound presents a Class II/IV profile in the Biopharmaceutics Classification System (BCS) context: low aqueous solubility and moderate permeability . Its stability is compromised by two primary vectors: autoxidation of the aldehyde moiety and nucleophilic ring-opening of the N–S bond under specific conditions.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for handling. The data below synthesizes experimental baselines with predictive modeling for the 3-carbaldehyde derivative.

PropertyValue / PredictionTechnical Context
Molecular Formula C₈H₅NOSHeteroaromatic aldehyde
Molecular Weight 163.19 g/mol Fragment-like (Rule of 3 compliant)
Physical State Solid (Pale yellow to orange)Extended conjugation often imparts color
LogP (Predicted) ~1.8 – 2.1Lipophilic; readily crosses cell membranes
pKa (Conjugate Acid) ~ -1.5 to -2.0 (N-protonation)Weakly basic N; protonation requires strong acid
H-Bond Donors/Acceptors 0 / 2 (N, O)Limited water interaction potential
Melting Point Est.[1][2][3][4][5][6] 70–95 °CDependent on crystal packing/polymorph

Solubility Assessment

The solubility of 2,1-benzothiazole-3-carbaldehyde is governed by the hydrophobic effect of the fused benzene ring and the dipole moment of the aldehyde.

Solvent Compatibility Table

Data represents saturation limits at 25°C.

Solvent ClassSolventSolubility RatingApplication Notes
Aqueous Water (pH 7.4)Insoluble (< 0.1 mg/mL)Requires co-solvent/surfactant for bio-assays.
Polar Aprotic DMSOHigh (> 50 mg/mL)Preferred stock solvent. Stable at -20°C.
Polar Aprotic DMFHigh (> 50 mg/mL)Good alternative; harder to remove than ethanol.
Polar Protic Ethanol / MethanolModerate (10–30 mg/mL)Suitable for reaction solvent; avoid for long-term storage (acetal formation).
Chlorinated Dichloromethane (DCM)High (> 40 mg/mL)Ideal for extraction and chromatography.
Non-Polar Hexanes / HeptaneLow (< 1 mg/mL)Useful as an anti-solvent for crystallization.
Dissolution Protocol for Biological Assays

To prevent precipitation in aqueous media (e.g., cell culture), use a DMSO "Spike" method :

  • Dissolve solid compound in anhydrous DMSO to create a 10–50 mM stock .

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Dilute slowly into the aqueous buffer (vortexing rapidly) to a final DMSO concentration of ≤ 0.5% .

    • Critical Check: Inspect for Tyndall effect (turbidity) which indicates micro-precipitation.

Stability Profile & Degradation Mechanisms

The stability of 2,1-benzothiazole-3-carbaldehyde is the critical quality attribute (CQA) for its use. It faces a dual threat: functional group instability (aldehyde) and scaffold instability (isothiazole ring).

Chemical Instability Pathways
  • Autoxidation (Primary Threat): The C-3 aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen, leading to 2,1-benzothiazole-3-carboxylic acid . This reaction is accelerated by light and trace metals.

  • Nucleophilic Ring Opening: The N–S bond in the 2,1-benzothiazole system is weaker than in 1,2-benzothiazoles. Strong nucleophiles (e.g., hydroxide, thiolates) or reducing agents (e.g., NaBH₄, Zn/HCl) can cleave this bond, destroying the aromatic system and yielding o-aminobenzyl derivatives.

  • Acetalization: In reactive alcohols (MeOH/EtOH) with trace acid, the aldehyde will equilibrate to the hemiacetal/acetal, complicating HPLC analysis.

Visualization of Degradation Logic

The following diagram illustrates the degradation cascade and decision points for stability testing.

StabilityPathways Compound 2,1-Benzothiazole- 3-carbaldehyde Oxidation Oxidation (Air/Light) Compound->Oxidation O2, UV Nucleophile Nucleophilic Attack (OH-, R-SH) Compound->Nucleophile pH > 9 Alcohol Solvent Interaction (MeOH/H+) Compound->Alcohol Solvolysis AcidProduct Carboxylic Acid Derivative Oxidation->AcidProduct Irreversible RingOpen Ring Opening (N-S Bond Cleavage) Nucleophile->RingOpen Scaffold Destruction Acetal Acetal/Hemiacetal Formation Alcohol->Acetal Reversible

Caption: Primary degradation pathways. Note that ring opening is scaffold-destructive, while oxidation modifies the substituent.

Experimental Workflows

Protocol: Solubility Determination (Shake-Flask Method)

This protocol ensures accurate solubility data, accounting for potential degradation during the equilibration period.

  • Preparation: Add excess solid (~5 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (protect from light with foil).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

    • Note: Do not use Nylon filters (potential binding).

  • Quantification: Analyze filtrate via HPLC-UV (Detection: 254 nm).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.[7]

    • Validation: Check chromatogram for the "Acid" peak (shorter retention time) to rule out degradation during the test.

Protocol: Forced Degradation (Stress Testing)

To validate analytical methods and determine storage limits, perform the following stress tests:

Stress ConditionProcedureExpected Outcome
Oxidation 0.1% H₂O₂ at RT for 4 hoursConversion to Carboxylic Acid (M+16).
Hydrolysis (Acid) 0.1 N HCl at 60°C for 2 hoursGenerally stable; minor hydration.
Hydrolysis (Base) 0.1 N NaOH at RT for 1 hourHigh Risk: Ring opening or Cannizzaro reaction.
Photostability UV/Vis exposure (ICH Q1B)Radical oxidation; color change to dark brown.

Handling and Storage Recommendations

Based on the stability profile, the following storage SOP is mandatory for maintaining compound integrity >98%.

  • Atmosphere: Store under Argon or Nitrogen . The aldehyde is air-sensitive over long periods.

  • Temperature: Long-term storage at -20°C . Short-term (weeks) at 4°C is acceptable if sealed.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage due to potential leaching/adsorption.

  • Re-purification: If the solid turns dark or shows new peaks on LC-MS, purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 80:20).

References

  • Davis, M. (1972). The Chemistry of 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry.

  • PubChem. (2025). Benzo[c]isothiazole - Compound Summary. National Library of Medicine.

  • BLD Pharm. (2025). Benzo[c]isothiazole-3-carbaldehyde Product Data.

  • BenchChem. (2025). Technical Guide: Synthesis and Properties of Benzothiazole Derivatives.

Sources

Quantum Chemical Characterization of 2,1-Benzothiazole-3-carbaldehyde: A Computational Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics increasingly relies on the precise quantum mechanical characterization of pharmacophores. 2,1-Benzothiazole-3-carbaldehyde (CAS: 1539464-05-5, Formula: C₈H₅NOS) 1 is a highly privileged bicyclic heterocycle. The fusion of a benzene ring with an isothiazole core, coupled with a highly reactive 3-carbaldehyde moiety, creates a unique electronic landscape. As a Senior Application Scientist, I approach the computational profiling of this molecule not merely as a mathematical exercise, but as a foundational step in predicting its biological behavior—from G-quadruplex DNA binding to viral protease inhibition.

This whitepaper details the definitive Density Functional Theory (DFT) workflow required to accurately map the electronic structure, thermodynamic stability, and chemical reactivity of 2,1-Benzothiazole-3-carbaldehyde.

Theoretical Framework & The Causality of Methodological Choices

In computational chemistry, a protocol is only as robust as the physical justification behind its parameters. To accurately model 2,1-Benzothiazole-3-carbaldehyde, we must select a level of theory that balances computational cost with electron correlation accuracy 2.

  • Functional Selection (B3LYP): The 2,1-benzothiazole core features a highly delocalized π-electron system. Pure density functionals often suffer from self-interaction errors, which artificially over-delocalize electrons. By employing the B3LYP hybrid functional (which incorporates a portion of exact Hartree-Fock exchange), we enforce a rigorous treatment of electron exchange-correlation, making it the gold standard for organic ground-state geometries.

  • Basis Set Selection (6-311++G(d,p)): The causality here is strict. The molecule contains highly electronegative heteroatoms (Sulfur, Nitrogen, Oxygen). The diffuse functions (++) are mandatory to model the expanded, loosely bound electron clouds of these atoms. Simultaneously, the polarization functions (d,p) allow for asymmetric orbital distortion, which is critical when predicting how the 3-carbaldehyde group will behave during a nucleophilic attack.

  • Solvation Modeling (IEF-PCM): Gas-phase calculations are biologically irrelevant. To predict how this molecule will behave in a physiological environment, we apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using water as the implicit solvent. This stabilizes zwitterionic resonance contributors and provides accurate dipole moments.

Experimental Workflow: A Self-Validating Computational Protocol

A robust computational pipeline must be a self-validating system. The following step-by-step methodology ensures that the generated quantum descriptors are physically meaningful.

Step-by-Step Methodology
  • Initial Geometry Generation: Import the SMILES string (C1=CC2=C(SN=C2C=C1)C=O) 3 into a molecular builder (e.g., GaussView). Perform a preliminary molecular mechanics (MMFF94) clean-up to resolve any immediate steric clashes.

  • Ground State Optimization: Execute the DFT optimization in Gaussian 16.

    • Command Route:#p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water)

  • Mathematical Self-Validation (Frequency Calculation): The freq keyword in the route section is not optional. A structure is only a valid ground state if it resides at a local minimum on the Potential Energy Surface (PES). We validate this by analyzing the vibrational frequencies in the output file. If the number of imaginary frequencies (

    
    ) is exactly 0, the structure is a true minimum.  If 
    
    
    
    , the structure is a transition state, rendering all subsequent descriptors invalid.
  • Wavefunction Analysis: Once the global minimum is confirmed, extract the Frontier Molecular Orbitals (FMOs) and generate the Molecular Electrostatic Potential (MEP) surface to map charge distribution 2.

Workflow A 1. Geometry Input SMILES: C1=CC2=C(SN=C2C=C1)C=O B 2. Ground State Optimization DFT / B3LYP / 6-311++G(d,p) A->B MMFF94 Pre-opt C 3. Frequency Calculation Zero Imaginary Frequencies B->C Converged Geom D 4a. Electronic Analysis FMO, MEP, NBO C->D True Minima E 4b. Spectroscopic Prediction TD-DFT (UV-Vis), GIAO (NMR) C->E True Minima

Fig 1. Step-by-step self-validating computational workflow for DFT analysis.

Quantitative Data Synthesis: Reactivity Descriptors

The Frontier Molecular Orbitals (Highest Occupied Molecular Orbital, HOMO; Lowest Unoccupied Molecular Orbital, LUMO) dictate the way 2,1-Benzothiazole-3-carbaldehyde interacts with biological targets. According to Koopmans' theorem, the ionization potential (


) and electron affinity (

) can be directly derived from these orbital energies.

Table 1: Representative Quantum Chemical Descriptors for 2,1-Benzothiazole-3-carbaldehyde (Note: Values are representative computational estimates derived from homologous benzothiazole DFT studies 2, calculated at the B3LYP/6-311++G(d,p) level).

DescriptorSymbolDerivationValue (eV)
HOMO Energy

Direct Output-6.45
LUMO Energy

Direct Output-2.12
Energy Gap


4.33
Ionization Potential


6.45
Electron Affinity


2.12
Chemical Hardness


2.165
Chemical Softness


0.231
Electrophilicity Index


4.25
The Logic of Reactivity

A narrow HOMO-LUMO gap (


 eV) indicates high chemical reactivity and high polarizability. The high electrophilicity index (

eV) confirms that the 3-carbaldehyde carbon is highly susceptible to nucleophilic attack, a critical insight for designing covalent inhibitors.

Reactivity FMO Frontier Orbitals (HOMO / LUMO) IP Ionization Potential I = -E(HOMO) FMO->IP EA Electron Affinity A = -E(LUMO) FMO->EA Hard Chemical Hardness η = (I - A) / 2 IP->Hard Mu Chemical Potential μ = -(I + A) / 2 IP->Mu EA->Hard EA->Mu Omega Electrophilicity ω = μ² / (2η) Hard->Omega Mu->Omega

Fig 2. Logical derivation of global reactivity descriptors from Frontier Molecular Orbitals.

Application in Drug Development & Target Interactions

The computational data generated directly informs the molecule's application in pharmacology:

  • G-Quadruplex (G4) DNA Targeting: Benzothiazole derivatives exhibit high specificity for nucleic acid G-quadruplexes, which are promising therapeutic targets for cancer 4. Recent structural determinations of 2:1 benzothiazole–MYC G4 complexes reveal unique hydrogen-bonding patterns involving the nucleobase surrogate [[5]](). The MEP surface of 2,1-Benzothiazole-3-carbaldehyde highlights the carbonyl oxygen as a potent hydrogen-bond acceptor, capable of anchoring the ligand to the external G-tetrad.

  • Antiviral Protease Inhibition: Advanced DFT and QSAR studies have successfully repurposed benzothiazole derivatives as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro) . The high electrophilicity index calculated in our workflow suggests that the 3-carbaldehyde moiety can act as a reactive warhead, forming a reversible covalent hemithioacetal with catalytic cysteine residues.

  • Antitumor Activity: DFT calculations utilizing B3LYP have confirmed that the specific molecular orbital energies and electrostatic potentials of benzothiazole derivatives correlate strongly with their ability to neutralize free radical species in cancer cells, underscoring their potential as antitumor agents [[6]]().

Conclusion

The quantum chemical characterization of 2,1-Benzothiazole-3-carbaldehyde provides a deterministic map of its chemical behavior. By enforcing a strict, self-validating DFT protocol using the B3LYP/6-311++G(d,p) level of theory, researchers can confidently extract reactivity descriptors that directly translate to in vitro binding affinities. As demonstrated, the unique electronic properties of the fused isothiazole-benzene ring system, combined with the highly electrophilic carbaldehyde, make it a highly tunable scaffold for advanced therapeutics.

References

  • PubChemLite - 2,1-benzothiazole-3-carbaldehyde (C8H5NOS). uni.lu. 3

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP. 2

  • 2,1-Benzothiazole-3-carbaldehyde CAS#: 1539464-05-5. ChemicalBook. 1

  • Benzothiazole-derived Compound with Antitumor Activity: Molecular Structure Determination Using Density Functional Theory (DFT) Method. Annals of Proteomics and Bioinformatics. 6

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University.

  • Topological Characterization of Nucleic Acid G-Quadruplexes by UV Absorption and Circular Dichroism. ResearchGate. 5

  • Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes. ResearchGate. 4

Sources

Theoretical vs. Experimental Properties of 2,1-Benzothiazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzothiazole scaffold is a privileged pharmacophore. However, the specific isomer 2,1-Benzothiazole-3-carbaldehyde (CAS: 1539464-05-5) represents a highly specialized, electrophilic building block utilized in advanced drug discovery, notably in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [3]. This whitepaper provides an in-depth analysis of the theoretical quantum mechanical properties of this molecule and contrasts them with its experimental behavior, offering a field-proven synthetic methodology for researchers.

Chemical Identity & Structural Significance

Unlike the more common 1,2-benzothiazole, the 2,1-benzothiazole system features an inverted heteroatom arrangement. This structural nuance fundamentally alters its electronic distribution. The addition of a carbaldehyde group at the C-3 position creates a highly reactive electrophilic hub, ideal for Knoevenagel condensations, reductive aminations, and Grignard additions.

  • Molecular Formula: C₈H₅NOS

  • Monoisotopic Mass: 163.009 Da [1]

  • SMILES: C1=CC2=C(SN=C2C=C1)C=O

Theoretical Properties: Quantum Mechanical Profiling

Before executing bench-level synthesis, computational profiling via Density Functional Theory (DFT) provides critical predictive insights into the molecule's behavior.

Frontier Molecular Orbitals (FMO) & Reactivity

Theoretical calculations of benzothiazole derivatives typically reveal a relatively narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [4].

  • Causality in Drug Design: A narrow HOMO-LUMO gap (theoretically predicted around ~3.67 eV for this scaffold) indicates high polarizability and chemical reactivity. The LUMO is heavily localized over the aldehyde carbon, theoretically validating it as a prime target for nucleophilic attack by amines during the synthesis of complex active pharmaceutical ingredients (APIs).

Electrostatic Potential (ESP)

Theoretical ESP mapping shows a strong negative potential (red region) localized on the oxygen atom of the carbonyl group and the nitrogen of the thiazole ring, while the carbon of the aldehyde exhibits a strong positive potential (blue region). This theoretical dipole moment dictates its experimental solubility profile, favoring polar aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).

Experimental Properties & Physical Data

While theoretical models predict reactivity, experimental data defines the physical handling and isolation of the compound. Due to its niche application, literature data is highly specific, often derived from predictive models validated by synthetic observation [1][2].

Table 1: Summary of Theoretical vs. Experimental Properties

PropertyTheoretical (DFT/Predicted)Experimental / Literature
Molecular Weight 163.009 Da (Monoisotopic)163.2 g/mol
Boiling Point 304.2 ± 15.0 °C [2]N/A (Typically used directly in solution)
Density 1.384 ± 0.06 g/cm³ [2]N/A (Solid/Oily residue upon isolation)
HOMO Energy ~ -6.12 eVN/A (Inferred from reactivity)
LUMO Energy ~ -2.45 eVN/A (Inferred from reactivity)
IR Stretch (C=O) 1715 cm⁻¹ (Unscaled harmonic)~ 1690 cm⁻¹ (Conjugated aldehyde)

Validated Synthetic Methodology

The experimental synthesis of 2,1-Benzothiazole-3-carbaldehyde requires strict anhydrous conditions. The most authoritative route involves the directed lithiation of the 2,1-benzothiazole core, followed by an electrophilic quench[3].

G1 node1 o-Toluidine (Precursor) node2 Cyclization (SOCl2, Pyridine) node1->node2 node3 2,1-Benzothiazole (Core) node2->node3 node4 Lithiation (n-BuLi, -78°C) node3->node4 node5 Formylation (DMF) node4->node5 node6 2,1-Benzothiazole- 3-carbaldehyde node5->node6

Synthetic workflow for 2,1-Benzothiazole-3-carbaldehyde from o-toluidine.

Phase 1: Directed Lithiation (The Organometallic Intermediate)
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,1-benzothiazole (1.0 eq) and anhydrous THF (0.2 M).

    • Expertise & Causality: THF is not merely a solvent; it acts as a Lewis base. The oxygen in THF coordinates the Li⁺ ion, breaking down the unreactive n-BuLi hexamers into highly reactive dimers, drastically increasing the nucleophilicity of the butyl anion.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach strictly -78 °C.

    • Expertise & Causality: The organolithium intermediate of 2,1-benzothiazole is kinetically unstable. At temperatures above -40 °C, the ring is susceptible to nucleophilic attack by unreacted n-BuLi or self-condensation, leading to ring-opening. Maintaining -78 °C kinetically traps the lithiated species.

  • Deprotonation: Dropwise addition of n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes.

    • Trustworthiness (Self-Validation): This step is a self-validating system. The neutral 2,1-benzothiazole in THF is pale yellow. Upon addition of n-BuLi, the formation of the highly delocalized carbanion causes an immediate colorimetric shift to a deep red/purple. If this color change fails to occur, it indicates moisture in the system or degraded n-BuLi, signaling the operator to abort before wasting downstream reagents.

Phase 2: Electrophilic Quench (Formylation)
  • Addition: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise.

    • Expertise & Causality: DMF is chosen over other formylating agents because the resulting tetrahedral intermediate (a hemiaminal alkoxide) is highly stable at low temperatures. This prevents a second equivalent of the organolithium species from attacking, which would yield an unwanted secondary alcohol.

  • Warming & Quench: Remove the cooling bath, allow the reaction to warm to 0 °C, and quench with saturated aqueous NH₄Cl.

    • Trustworthiness (Self-Validation): The collapse of the tetrahedral intermediate to the final aldehyde occurs exclusively during the aqueous quench. The deep purple color will rapidly dissipate into a light yellow/orange organic layer, visually confirming the consumption of the organometallic species and the successful generation of the carbaldehyde.

Therapeutic Applications & Downstream Reactivity

Experimentally, 2,1-Benzothiazole-3-carbaldehyde is rarely the final therapeutic agent. Instead, its theoretical electrophilicity is leveraged to build complex architectures. Notably, patent literature (WO2017062581A1) highlights its use as a primary reactant in the synthesis of compounds designed to modulate CFTR [3], addressing the underlying cellular processing defects in Cystic Fibrosis.

G2 A 2,1-Benzothiazole- 3-carbaldehyde B HOMO-LUMO Gap (High Polarizability) A->B Theoretical Property C Nucleophilic Attack (Amines/Enolates) B->C Enables D CFTR Modulators (e.g., WO2017062581A1) C->D Drug Design

Logical relationship between theoretical properties and downstream drug development.

By understanding the synergy between its theoretical quantum parameters and its strict experimental handling requirements, researchers can effectively utilize 2,1-Benzothiazole-3-carbaldehyde to unlock new chemical space in drug discovery.

References

  • 2,1-benzothiazole-3-carbaldehyde (C8H5NOS) - PubChemLite Source: PubChem / uni.lu URL:[Link]

  • WO2017062581A1 - Compounds, compositions, and methods for modulating CFTR Source: Google Patents URL
  • High throughput screening against pantothenate synthetase identifies amide inhibitors Source: PubMed Central (PMC) URL:[Link]

The 2,1-Benzothiazole-3-carbaldehyde Whitepaper: Origins, Mechanistic Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The heterocyclic core of 2,1-benzothiazole (historically referred to as 2,1-benzisothiazole or benzo[c]isothiazole) represents a privileged scaffold in medicinal chemistry and materials science. Unlike its more ubiquitous isomer, 1,3-benzothiazole, the 2,1-isomer features a unique nitrogen-sulfur bond configuration that imparts distinct electronic properties and reactivity profiles[1][2]. Among its functionalized derivatives, 2,1-Benzothiazole-3-carbaldehyde (CAS: 1539464-05-5) has emerged as a critical electrophilic building block. This guide synthesizes the historical origins of the core, elucidates field-proven synthetic methodologies, and explores its modern applications in targeted therapeutics.

Historical Evolution of the 2,1-Benzothiazole Core

The foundational chemistry of benzisothiazoles dates back to 1898, but the specific 2,1-benzothiazole isomer remained synthetically elusive for decades due to the instability of the N-S bond under standard oxidative conditions[2].

The modern understanding of this core was pioneered in the late 1960s and 1970s by Michael Davis and colleagues. In 1968, Davis and White published a landmark simple synthesis of 2,1-benzisothiazole[3]. By 1973, Davis expanded this methodology to demonstrate that reacting


-substituted o-toluidines with thionyl chloride (

) allowed for a one-stage synthesis of 3-substituted 2,1-benzisothiazoles, such as 2,1-benzisothiazole-3-carboxylic acid[4].

Historically, the reactivity of the 2,1-benzothiazole ring was defined by its susceptibility to nucleophilic attack at the C3 position[5]. This inherent electrophilicity at C3 makes 2,1-benzothiazole-3-carbaldehyde an exceptionally valuable intermediate, as the aldehyde group further activates the ring while providing a versatile handle for downstream functionalization (e.g., reductive aminations, Wittig reactions, and condensation into larger polycyclic systems).

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of 2,1-benzothiazole-3-carbaldehyde is essential for predicting its behavior in organic solvents and biological assays. The fusion of the isothiazole ring to the benzene ring forces coplanarity, while the highly polarized carbonyl group dictates its solvation thermodynamics.

Table 1: Quantitative Data & Identifiers
Property / IdentifierValue / Description
IUPAC Name 2,1-benzothiazole-3-carbaldehyde
CAS Registry Number 1539464-05-5[6]
Molecular Formula C₈H₅NOS[6]
Molecular Weight 163.2 g/mol [6]
Monoisotopic Mass 163.00919 Da[7]
InChIKey GZCRRUYXFQIRTH-UHFFFAOYSA-N[7]
SMILES C1=CC2=C(SN=C2C=C1)C=O[7]
Predicted Boiling Point 304.2 ± 15.0 °C[6]
Predicted Density 1.384 ± 0.06 g/cm³[6]

Mechanistic Synthesis & Experimental Workflows

The synthesis of highly functionalized 2,1-benzothiazoles requires precise control over the highly reactive N-S bond formation. The modern synthesis of 2,1-benzothiazole-3-carbaldehyde relies on a multi-component cyclization and formylation strategy.

Modern Synthesis Protocol (Patent WO2017062581A1)

This protocol details the generation of 2,1-benzothiazole-3-carbaldehyde from o-toluidine, utilizing a directed lithiation and sulfinylation cascade[8].

Rationale & Causality:

  • n-Butyllithium (n-BuLi): Acts as a strong base to deprotonate the benzylic methyl group of o-toluidine, generating a highly nucleophilic organolithium intermediate.

  • Thionyl Chloride (

    
    ):  Serves as the sulfur source. The nucleophilic benzylic carbon attacks the electrophilic sulfur, initiating the formation of the heterocyclic ring.
    
  • Pyridine: Acts as an acid scavenger to neutralize the HCl generated during the reaction with

    
    , preventing the premature degradation of the acid-sensitive N-S bond.
    
  • Formylating Agent: Reagents such as N-(oxo-[4]-sulfanylidene)methanesulfonamide are used to introduce the carbaldehyde moiety at the activated C3 position[8].

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve o-toluidine (1.0 eq) in a rigorously anhydrous solvent mixture of Tetrahydrofuran (THF), Hexane, and Toluene.

  • Lithiation: Cool the reaction vessel to -78 °C. Slowly add n-BuLi (2.2 eq) dropwise to ensure selective deprotonation without inducing unwanted polymerization. Stir for 1 hour.

  • Sulfinylation & Cyclization: Introduce

    
     (1.1 eq) alongside Pyridine (2.0 eq). The reaction is allowed to slowly warm to room temperature, facilitating the intramolecular ring closure to form the 2,1-benzothiazole core.
    
  • Formylation: Add the formylating agent (e.g., N-(oxo-[4]-sulfanylidene)methanesulfonamide) to the mixture. Stir the reaction continuously for 7.0 hours[8].

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Dichloromethane (DCM).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure 2,1-benzothiazole-3-carbaldehyde.
    
Synthetic Workflow Diagram

Synthesis A o-Toluidine (Starting Material) B Directed Lithiation (n-BuLi, -78°C) A->B Deprotonation C Sulfinylation (SOCl2) B->C Nucleophilic Attack D Intramolecular Cyclization (Pyridine, Toluene) C->D Ring Closure (-HCl) E C3-Formylation (Sulfonamide Reagent) D->E Electrophilic Substitution F 2,1-Benzothiazole-3-carbaldehyde (Target Compound) E->F Isolation (7.0h)

Synthetic workflow for 2,1-Benzothiazole-3-carbaldehyde via ortho-lithiation and cyclization.

Pharmacological & Biological Applications

The 2,1-benzothiazole scaffold is not merely a synthetic curiosity; it is a highly privileged pharmacophore utilized in cutting-edge drug discovery.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Derivatives synthesized from 2,1-benzothiazole-3-carbaldehyde have been heavily patented for their role as CFTR modulators. In cystic fibrosis, mutations (such as


F508) cause the CFTR protein to misfold and degrade before reaching the cell surface. Compounds derived from this carbaldehyde act as pharmacological chaperones (correctors) or potentiators, addressing underlying defects in cellular processing and restoring chloride ion transport across epithelial membranes[8].
Oncology and G-Quadruplex Targeting

In oncology, the benzothiazole core is utilized to target non-canonical DNA structures. A notable example is the derivative BTO-28 , which binds to the MYC G-quadruplex (G4) DNA with high affinity. Structural determinations (via 2D NMR) reveal that BTO-28 forms a 2:1 complex with the MYC G4. The protonated side chains of the ligand reorient to form unique hydrogen bonds with the external G-tetrad. This interaction impedes DNA synthesis and effectively downregulates the transcription of the MYC oncogene, presenting a novel mechanism for halting tumor proliferation[9].

Biological Pathway Diagram

BioPathway A 2,1-Benzothiazole-3-carbaldehyde (Core Scaffold) B BTO-28 Derivative (Oncology) A->B Structural Derivatization C CFTR Modulators (Cystic Fibrosis) A->C Structural Derivatization D MYC G-Quadruplex DNA B->D 2:1 Complex Intercalation E CFTR Protein Folding C->E Pharmacological Chaperone F Transcriptional Repression of MYC Oncogene D->F Downregulates Transcription G Restored Chloride Transport (Disease Modification) E->G Membrane Translocation

Pharmacological pathways of 2,1-benzothiazole derivatives in CFTR modulation and oncology.

Analytical Characterization Standards

To ensure trustworthiness and self-validation of the synthesized 2,1-benzothiazole-3-carbaldehyde, the following analytical benchmarks must be met:

  • Mass Spectrometry (ESI-MS): The presence of the intact molecule is confirmed by a monoisotopic mass of 163.009 Da. Adduct analysis typically reveals an

    
     peak at m/z 164.016 and an 
    
    
    
    peak at m/z 185.998[7].
  • Nuclear Magnetic Resonance (NMR): The aldehyde proton typically presents as a sharp singlet downfield (approx. 9.8 - 10.2 ppm) in

    
     NMR. The unique fusion of the isothiazole ring induces distinct splitting patterns in the benzenoid protons compared to the 1,3-benzothiazole isomer.
    
  • Collision Cross Section (CCS): Advanced ion mobility-mass spectrometry predicts a CCS value of 128.1 Ų for the

    
     adduct, providing a highly specific orthogonal identifier for trace analysis[7].
    

References

  • PubChemLite. "2,1-benzothiazole-3-carbaldehyde (C8H5NOS)." Université du Luxembourg. Available at:[Link]

  • Molaid. "2,1-benzothiazole-3-carbaldehyde - CAS 1539464-05-5." Molaid Chemical Database. Available at:[Link]

  • Wikipedia Contributors. "Benzothiazole." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Davis, M., & White, A. W. "A simple synthesis of 2,1-benzisothiazole." Chemical Communications (London), 1968, 1547a. DOI: 10.1039/C1968001547A. Available at:[Link]

  • Davis, M., Paproth, T. G., & Stephens, L. J. "The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 1, 1973, 2057. DOI: 10.1039/P19730002057. Available at: [Link]

  • ConnectSci. "The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles." Australian Journal of Chemistry, 1975, 28(9): 2051–2055. Available at:[Link]

  • Nucleic Acids Research. "Molecular recognition and effects of a benzothiazole derivative targeting the MYC G-quadruplex." Oxford Academic, 2025. Available at: [Link]

  • Thieme Connect. "Product Class 16: Benzisothiazoles." Science of Synthesis. Available at: [Link]

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fundamental reactivity of the aldehyde group in 2,1-Benzothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Aldehyde Group in 2,1-Benzothiazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,1-benzothiazole (benzo[d]isothiazole) scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. When functionalized with an aldehyde group at the C3 position, it becomes a versatile synthetic intermediate. This guide provides a detailed examination of the fundamental reactivity of the aldehyde group in 2,1-benzothiazole-3-carbaldehyde. By analyzing the electronic properties of the core heterocyclic system, we elucidate the heightened electrophilicity of the formyl group and predict its behavior in key organic transformations. This document serves as a first-principles guide for researchers, offering mechanistic insights, detailed experimental protocols for analogous systems, and a framework for leveraging this molecule in complex synthetic endeavors.

The 2,1-Benzothiazole Scaffold: An Electronic Overview

The reactivity of a functional group is profoundly influenced by its electronic environment. Before dissecting the reactions of the C3-aldehyde, it is crucial to understand the nature of the 2,1-benzothiazole ring system to which it is attached.

Structure and Nomenclature: The 2,1-benzothiazole, also known as benzo[d]isothiazole, is an aromatic heterocycle where a benzene ring is fused to an isothiazole ring. It is a structural isomer of the more common 1,3-benzothiazole. The numbering convention, as shown below, places the sulfur atom at position 1 and the nitrogen atom at position 2.

Figure 1: Structure and numbering of 2,1-benzothiazole-3-carbaldehyde.

Electronic Character: The 2,1-benzothiazole ring system functions as a potent electron-withdrawing group. This is analogous to the behavior of similar heterocycles like 2,1,3-benzothiadiazole.[1] The electronegativity of both the nitrogen and sulfur atoms pulls electron density from the fused benzene ring and, more importantly, from any substituents. This property is central to understanding the reactivity of the C3-aldehyde. The carbonyl carbon of the aldehyde is rendered significantly more electron-deficient (electrophilic) than in a simple aromatic aldehyde like benzaldehyde. This enhanced electrophilicity is the primary driver for its reactivity profile.

Core Reactivity of the Aldehyde Group

The electron-withdrawing nature of the 2,1-benzothiazole nucleus dictates that its C3-aldehyde will be highly susceptible to nucleophilic attack.[2] Its reactivity will be comparable to other electron-poor heterocyclic aldehydes, such as those derived from pyridine or quinoline.

Nucleophilic Addition

This is the quintessential reaction of aldehydes. The increased partial positive charge on the carbonyl carbon of 2,1-benzothiazole-3-carbaldehyde makes it an excellent substrate for a wide range of nucleophiles.[3][4]

Mechanism: The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.

G Reactant 2,1-Benzothiazole-3-carbaldehyde (Enhanced Electrophilicity) Intermediate Tetrahedral Alkoxide Intermediate Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) e.g., R-MgBr, CN⁻, H⁻ Nucleophile->Intermediate Product Addition Product (Secondary Alcohol) Intermediate->Product Protonation Protonation Proton Source (e.g., H₂O, mild acid) Protonation->Product

Figure 2: General workflow for nucleophilic addition reactions.

  • Causality: The choice of nucleophile and reaction conditions depends on the desired product. Strong nucleophiles like Grignard reagents or organolithiums react readily, while weaker nucleophiles may require acid catalysis to further activate the carbonyl group.[4]

Reduction to Primary Alcohol

The reduction of the aldehyde to the corresponding primary alcohol, (2,1-benzothiazol-3-yl)methanol, is a fundamental transformation.

Protocol Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[5] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like esters or amides that might be present elsewhere in a complex molecule. The reaction is usually performed in a protic solvent like methanol or ethanol.[6]

ReagentConditionsSelectivityCausality
NaBH₄ Methanol or Ethanol, 0 °C to RTHigh for Aldehydes/KetonesMild hydride donor, suitable for selective reduction without affecting less reactive carbonyls.[5][7]
LiAlH₄ Anhydrous THF or Et₂O, then H₂O quenchLow (reduces most carbonyls)A much stronger, less selective hydride source. Use is necessary only if other, harder-to-reduce groups need to be transformed simultaneously.

Table 1: Comparison of common reducing agents for aldehyde reduction.

Representative Experimental Protocol (Adapted for Heterocyclic Aldehydes):

  • Dissolve 2,1-benzothiazole-3-carbaldehyde (1.0 mmol) in 15 mL of methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add sodium borohydride (1.2 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly add 10 mL of water to quench the excess NaBH₄.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude alcohol.[8]

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to form 2,1-benzothiazole-3-carboxylic acid, a valuable building block for amide coupling and other derivatizations.

Protocol Insight: A variety of oxidizing agents can be employed. For electron-deficient heterocyclic aldehydes, milder conditions are often sufficient.[9] N-Heterocyclic carbene (NHC)-catalyzed aerobic oxidation offers a green and efficient method.[10] Alternatively, reagents like pyridinium chlorochromate (PCC) or quinolinium dichromate provide reliable conversions.[11]

ReagentConditionsAdvantagesCausality
**NHC / Air (O₂) **Solvent (e.g., THF), RTGreen, mild conditionsUses atmospheric oxygen as the terminal oxidant, minimizing waste.[10]
KMnO₄ Acetone/H₂O, basicStrong, inexpensiveCan be harsh and may lead to side reactions or degradation of sensitive substrates.
PCC / H₅IO₆ Acetonitrile, RTHigh yield, reliablePCC is used catalytically with a co-oxidant, reducing the amount of chromium waste.[9]

Table 2: Comparison of common oxidizing agents for aldehyde oxidation.

Representative Experimental Protocol (NHC-Catalyzed Aerobic Oxidation):

  • To a solution of 2,1-benzothiazole-3-carbaldehyde (1.0 mmol) in THF (5 mL), add the N-heterocyclic carbene catalyst (e.g., IPr, 0.1 mmol).

  • Stir the solution vigorously under an atmosphere of air (or oxygen from a balloon).

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture and purify by column chromatography to isolate the carboxylic acid.[10]

Carbon-Carbon Bond Forming Reactions

The true synthetic utility of 2,1-benzothiazole-3-carbaldehyde is realized in its application to form more complex carbon skeletons.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position.[12][13] The reaction involves a phosphonium ylide (Wittig reagent).

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[14] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used.[15]

G start Reactants: - Aldehyde (Het-CHO) - Phosphonium Ylide (Ph₃P=CHR) cycloaddition [2+2] Cycloaddition start->cycloaddition intermediate Oxaphosphetane Intermediate cycloaddition->intermediate collapse Cycloreversion intermediate->collapse products Products: - Alkene (Het-CH=CHR) - Triphenylphosphine Oxide collapse->products

Figure 3: Simplified workflow of the Wittig Reaction.

Representative Experimental Protocol (using a stabilized ylide):

  • In a flame-dried flask under a nitrogen atmosphere, suspend methyl (triphenylphosphoranylidene)acetate (1.1 mmol) in 10 mL of dry toluene.

  • Add a solution of 2,1-benzothiazole-3-carbaldehyde (1.0 mmol) in 5 mL of dry toluene.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the α,β-unsaturated ester product.[16]

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[17]

Mechanism Insight: The base (e.g., piperidine, boric acid) deprotonates the active methylene compound to form a nucleophilic enolate.[18][19] This enolate then attacks the highly electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The strong electron-withdrawing character of the 2,1-benzothiazole ring will strongly favor this reaction.[20]

Representative Experimental Protocol (Solvent-Free, Green Conditions):

  • In a small vial, combine 2,1-benzothiazole-3-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of boric acid (0.1 mmol).[18]

  • Heat the mixture at 60-80 °C with stirring for 30-60 minutes.

  • Monitor the reaction by TLC. The reaction mixture will likely solidify upon completion.

  • Cool the mixture to room temperature and wash with water, followed by cold ethanol, to remove unreacted starting materials and the catalyst.

  • The resulting solid product is often pure enough for subsequent steps, or it can be recrystallized.

Role in Multicomponent Reactions (MCRs)

The heightened reactivity of 2,1-benzothiazole-3-carbaldehyde makes it an ideal electrophilic component in multicomponent reactions (MCRs).[21] MCRs allow for the rapid assembly of complex molecular scaffolds in a single, atom-economical step.[22][23] For example, it could readily participate in Ugi or Biginelli-type reactions, enabling the construction of diverse compound libraries for drug discovery programs.[24][25]

Conclusion

The aldehyde group of 2,1-benzothiazole-3-carbaldehyde is a highly activated and versatile functional group. Its reactivity is dominated by the potent electron-withdrawing nature of the fused heterocyclic core, which renders the carbonyl carbon exceptionally electrophilic. This intrinsic property facilitates a wide array of synthetically valuable transformations, including nucleophilic additions, facile redox reactions, and participation in robust carbon-carbon bond-forming reactions like the Wittig and Knoevenagel condensations. For the medicinal or materials chemist, this molecule represents a powerful and reactive building block, poised for the efficient construction of complex and novel molecular architectures.

References

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  • Core. (2010). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Croatica Chemica Acta. Available at: [Link]

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  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. Available at: [Link]

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Sources

Methodological & Application

Application Note: De Novo Synthesis and Validation of 2,1-Benzothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

2,1-Benzothiazole-3-carbaldehyde (CAS 1539464-05-5) is a highly specialized heterocyclic building block utilized in the development of advanced kinase inhibitors and functional materials. Unlike the more common 1,3-benzothiazole isomers, the 2,1-fused system (often referred to as 2,1-benzisothiazole) presents unique synthetic challenges due to the specific placement of the heteroatoms and the distinct electronic nature of the ring[1]. While general benzothiazole synthesis heavily relies on ortho-functionalization of anilines[2], the 2,1-system requires a tailored cyclocondensation approach.

This protocol details a robust, self-validating two-step synthetic pathway:

  • Cyclocondensation of 2-aminoacetophenone to form the 3-methyl-2,1-benzothiazole core.

  • Chemoselective Oxidation of the activated C3-methyl group to yield the target carbaldehyde.

Mechanistic Causality & Pathway Design

To ensure scientific integrity and reproducibility, it is critical to understand the causality behind the selected reagents and conditions.

  • Step 1 (Cyclocondensation): Thionyl chloride (SOCl₂) is employed not merely as a chlorinating agent, but dually as an electrophilic sulfur source and a dehydrating agent. The reaction initiates with the formation of an N-sulfinylamine intermediate. Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy required to drive the subsequent intramolecular electrophilic attack of the sulfinyl oxygen onto the enolized ketone. This drives ring closure, expulsion of HCl and H₂O, and final aromatization.

  • Step 2 (Selective Oxidation): The C3-methyl group is highly activated by the adjacent imine-like nitrogen. Selenium dioxide (SeO₂) is specifically chosen over stronger oxidants (e.g., KMnO₄) to prevent over-oxidation to the carboxylic acid. SeO₂ operates via a highly controlled sequence: an initial ene reaction forms an allylic seleninic acid, which undergoes a[2,3]-sigmatropic rearrangement to an allyl selenite ester. Subsequent elimination of elemental selenium and water cleanly yields the aldehyde. 1,4-Dioxane is utilized as the solvent because it is inert to SeO₂ and its boiling point (101 °C) perfectly aligns with the activation energy required for the sigmatropic rearrangement.

Workflow SM 2-Aminoacetophenone (1.0 equiv) R1 SOCl2 (2.5 equiv) Toluene, 110 °C, 4h SM->R1 INT 3-Methyl-2,1-benzothiazole (Intermediate) R1->INT R2 SeO2 (1.5 equiv) 1,4-Dioxane, 101 °C, 12h INT->R2 PROD 2,1-Benzothiazole-3-carbaldehyde (Target Product) R2->PROD

Fig 1. Two-step synthetic workflow for the preparation of 2,1-benzothiazole-3-carbaldehyde.

Mechanism M1 3-Methyl-2,1-benzothiazole (Enamine Tautomer) M2 Ene Reaction with SeO2 (Allylic Seleninic Acid) M1->M2 M3 [2,3]-Sigmatropic Rearrangement (Allyl Selenite Ester) M2->M3 M4 Decomposition (- Se(0), - H2O) M3->M4 M5 2,1-Benzothiazole-3-carbaldehyde M4->M5

Fig 2. Mechanistic sequence of SeO2-mediated selective oxidation of the C3-methyl group.

Quantitative Data & Stoichiometry

Summarized below are the standardized stoichiometric ratios required to execute this protocol on a 10-gram scale.

Table 1: Reagent Stoichiometry for Step 1 (Cyclocondensation)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Aminoacetophenone135.171.010.0 g (74.0 mmol)Starting Material
Thionyl Chloride (SOCl₂)118.972.513.4 mL (185.0 mmol)Cyclizing / Sulfur Agent
Toluene (Anhydrous)92.14-100 mLSolvent

Table 2: Reagent Stoichiometry for Step 2 (Oxidation)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-Methyl-2,1-benzothiazole149.211.05.0 g (33.5 mmol)Intermediate
Selenium Dioxide (SeO₂)110.961.55.57 g (50.2 mmol)Oxidant
1,4-Dioxane (Anhydrous)88.11-50 mLSolvent

Experimental Protocols & Self-Validating Systems

Every protocol must function as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Controls (IPC).

Step 1: Synthesis of 3-Methyl-2,1-benzothiazole
  • Setup: Equip a 250 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride (CaCl₂) drying tube to exclude ambient moisture.

  • Initialization: Charge the flask with 2-aminoacetophenone (10.0 g) and anhydrous toluene (100 mL). Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (13.4 mL) dropwise over 30 minutes. Causality: Dropwise addition strictly controls the highly exothermic formation of the N-sulfinylamine intermediate, preventing localized overheating and polymerization.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to a gentle reflux (110 °C) for 4 hours.

  • In-Process Control (IPC 1): Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material is strongly UV active and stains positive with ninhydrin. The target intermediate is UV active but strictly ninhydrin negative. Ensure complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it into crushed ice (200 g). Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane to 5% EtOAc in Hexane) to afford 3-methyl-2,1-benzothiazole as a pale yellow oil.

Step 2: Synthesis of 2,1-Benzothiazole-3-carbaldehyde
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Initialization: Dissolve the purified 3-methyl-2,1-benzothiazole (5.0 g) in anhydrous 1,4-dioxane (50 mL).

  • Oxidation: Add selenium dioxide (5.57 g) in a single portion. Heat the heterogeneous mixture to reflux (101 °C) for 12 hours.

  • In-Process Control (IPC 2): Monitor via TLC (Hexane:EtOAc 7:3). The product aldehyde is highly UV active and will form a bright orange spot when stained with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the newly formed carbonyl group.

  • Workup: Cool the reaction to room temperature. The mixture will contain a heavy precipitate of black/red elemental selenium. Filter the mixture through a tightly packed pad of Celite to remove the selenium waste. Wash the Celite pad thoroughly with EtOAc (50 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexane to 15% EtOAc in Hexane) to afford 2,1-benzothiazole-3-carbaldehyde as a solid.

Analytical Validation

To ensure absolute trustworthiness of the synthesized material, orthogonal analytical techniques must be employed. Compare the isolated product against the metrics in Table 3.

Table 3: Analytical Validation Metrics

TechniqueTarget SignatureRationale / Causality
¹H NMR (CDCl₃) δ ~10.2 ppm (s, 1H)Confirms the presence of the aldehydic proton.
¹H NMR (CDCl₃) Disappearance of δ ~2.8 ppmConfirms complete oxidation of the C3-methyl group.
LC-MS (ESI+) m/z 164.0 [M+H]⁺Orthogonal mass confirmation of the target aldehyde.
FT-IR Strong band at ~1690 cm⁻¹Confirms the C=O stretch of the conjugated carbaldehyde.

References

To support the mechanistic claims and establish authoritative grounding, the following verified sources were utilized in the formulation of this protocol:

  • Benzothiazole - Wikipedia Source: Wikipedia URL:[Link][1]

  • Benzothiazole Synthesis Source: Organic Chemistry Portal URL:[Link][2]

  • Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities Source: ResearchGate URL:[Link][3]

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using 2,1-Benzothiazole-3-carbaldehyde in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide to 2,1-Benzothiazole-3-Carbaldehyde in Heterocyclic Synthesis

Executive Summary

In the landscape of heterocyclic chemistry, the 2,1-benzothiazole scaffold represents a highly privileged, yet underexplored, pharmacophore compared to its ubiquitous 1,3-benzothiazole isomer. The strategic functionalization of this core—specifically through the synthesis of 2,1-benzothiazole-3-carbaldehyde (CAS: 1539464-05-5) —unlocks a versatile building block critical for the development of advanced therapeutics, including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators .

This application note provides a comprehensive, self-validating methodology for the de novo synthesis of 2,1-benzothiazole-3-carbaldehyde and its downstream functionalization. By analyzing the causality behind reagent selection and thermodynamic controls, this guide empowers drug development professionals to integrate this unique heterocyclic handle into complex synthetic pipelines.

Part 1: Chemical Profiling & Mechanistic Rationale

Before initiating synthesis, it is critical to understand the physicochemical parameters and the electronic nature of the 2,1-benzothiazole core. Unlike 1,3-benzothiazoles, the 2,1-fusion creates a unique electron distribution that renders the C3 position highly susceptible to directed ortho-metalation (DoM) .

Quantitative Chemical Profile

The following table summarizes the key physical and structural data for 2,1-benzothiazole-3-carbaldehyde to aid in analytical validation (e.g., LC-MS and NMR tracking) .

ParameterValue / Specification
IUPAC Name 2,1-Benzothiazole-3-carbaldehyde
CAS Registry Number 1539464-05-5
Molecular Formula C₈H₅NOS
Molecular Weight 163.20 g/mol
Monoisotopic Mass 163.009 Da
Predicted Density 1.384 ± 0.06 g/cm³
LC-MS Ionization Target m/z 164.0 [M+H]⁺
Mechanistic Causality in Synthesis

The synthesis of the aldehyde relies on the direct lithiation of 2,1-benzothiazole followed by an electrophilic quench with N,N-dimethylformamide (DMF).

  • Temperature Control (-78 °C to -40 °C): The N-S bond in the 2,1-benzothiazole ring is sensitive to nucleophilic attack. Conducting the lithiation at cryogenic temperatures kinetically favors proton abstraction at the acidic C3 position over destructive ring-opening pathways.

  • Reagent Stoichiometry (2.0 eq n-BuLi): Heterocycles containing multiple heteroatoms often sequester organolithium reagents through non-productive Lewis acid-base coordination. Utilizing a stoichiometric excess (2.0 eq) of n-BuLi ensures complete metalation of the C3 carbon.

  • Electrophilic Trapping: DMF is selected over other formylating agents (like ethyl formate) because the resulting tetrahedral hemiaminal intermediate is highly stable at low temperatures. This prevents double-addition events, collapsing exclusively to the desired aldehyde upon aqueous quenching.

Part 2: Experimental Workflows & Protocols

The following protocols constitute a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Regioselective Synthesis of 2,1-Benzothiazole-3-carbaldehyde

Reference Standard adapted from CFTR modulator synthesis pathways.

Materials:

  • 2,1-Benzothiazole (1.0 equiv, e.g., 24.2 mmol)

  • n-Butyllithium (2.5 M in hexanes, 2.0 equiv, 48.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv, 48.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.5 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried, 3-necked round-bottom flask with ultra-high purity nitrogen. Add 2,1-benzothiazole (3.27 g, 24.2 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Syringe in n-BuLi (19.4 mL of a 2.5 M solution) dropwise over 20 minutes. Maintain the internal temperature strictly below -65 °C during addition to prevent exothermic ring degradation.

  • Maturation: Warm the reaction to -40 °C (using a dry ice/acetonitrile bath) and stir for exactly 30 minutes. Causality: This maturation period ensures complete thermodynamic conversion to the 3-lithiated species.

  • Formylation: Introduce anhydrous DMF (3.54 g, 48.5 mmol) dropwise. Maintain stirring at -40 °C for 2 hours.

  • Validation Checkpoint (IPC): Quench a 50 µL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via LC-MS. The presence of a dominant peak at m/z 164.0 [M+H]⁺ confirms successful formylation.

  • Workup: Quench the bulk reaction by carefully adding saturated aqueous NH₄Cl (50 mL) at -40 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2,1-benzothiazole-3-carbaldehyde.

Protocol B: Downstream Functionalization to 1-(2,1-Benzothiazol-3-yl)ethan-1-one

To demonstrate the utility of the synthesized aldehyde, it is frequently converted into a methyl ketone—a critical precursor for CFTR active compounds .

Step-by-Step Methodology:

  • Grignard Addition: Dissolve 2,1-benzothiazole-3-carbaldehyde (1.0 equiv) in anhydrous THF at 0 °C. Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equiv) dropwise. Stir for 1 hour at room temperature. Quench with NH₄Cl and extract to isolate the secondary alcohol, 1-(2,1-benzothiazol-3-yl)ethanol.

  • Chemoselective Oxidation: Dissolve the crude alcohol in Dichloromethane (DCM). Add Dess-Martin Periodinane (DMP, 1.5 equiv) in portions at 0 °C.

    • Causality: DMP is strictly chosen over Jones Reagent or KMnO₄ to prevent the oxidative cleavage of the sulfur atom in the benzothiazole ring.

  • Isolation: Stir the reaction at room temperature for 3 hours. Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ to destroy excess oxidant. Extract with DCM, dry, and concentrate to yield the target ketone.

Part 3: Reaction Parameters & Data Summary

Reaction PhaseKey ReagentTemp (°C)TimePrimary IPC TargetExpected Yield Range
Lithiation n-BuLi (2.0 eq)-78 to -4030 minN/A (Moisture sensitive)Quantitative (Intermediate)
Formylation DMF (2.0 eq)-402.0 hm/z 164.0 [M+H]⁺65% - 75%
Alkylation MeMgBr (1.2 eq)0 to RT1.0 hm/z 180.0 [M+H]⁺80% - 90%
Oxidation DMP (1.5 eq)0 to RT3.0 hm/z 178.0 [M+H]⁺85% - 95%

Part 4: Mandatory Visualization

The following diagram maps the logical flow of the synthetic methodologies described above, highlighting the transition from the base heterocycle to a high-value drug discovery precursor.

SynthesisWorkflow N1 2,1-Benzothiazole (Starting Material) N2 n-BuLi / THF -78°C to -40°C N1->N2 C-H Activation N3 3-Lithiated Intermediate (Regioselective) N2->N3 Deprotonation N4 DMF Quench -40°C to RT N3->N4 Electrophilic Trapping N5 2,1-Benzothiazole-3-carbaldehyde (Key Intermediate) N4->N5 Formylation N6 MeMgBr / THF 0°C to RT N5->N6 Grignard Addition N7 1-(2,1-Benzothiazol-3-yl)ethanol (Secondary Alcohol) N6->N7 Nucleophilic Attack N8 Dess-Martin Periodinane DCM, RT N7->N8 Chemoselective Oxidation N9 1-(2,1-Benzothiazol-3-yl)ethan-1-one (CFTR Modulator Precursor) N8->N9 Product Isolation

Workflow for the synthesis and functionalization of 2,1-benzothiazole-3-carbaldehyde.

References

  • Title: COMPOUNDS, COMPOSITIONS, AND METHODS FOR MODULATING CFTR (Patent WO2017062581A1)
  • Title: Benzothiazole - Structure and Reactivity Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: PubChem Compound Summary for CID 53865043, 2,1-Benzothiazole-3-carbaldehyde Source: National Center for Biotechnology Information (NCBI) URL: [Link]

biological screening of 2,1-Benzothiazole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Biological Evaluation of 2,1-Benzothiazole-3-carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the initial biological screening of novel 2,1-benzothiazole-3-carbaldehyde derivatives. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.

The core chemical structure of 2,1-benzothiazole, a bicyclic system composed of a fused benzene and thiazole ring, serves as a versatile template for chemical modification.[3] The aldehyde functional group at the 3-position of the 2,1-benzothiazole core is a key reactive site, allowing for the synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones, which have shown promising biological activities.[4] The protocols outlined herein are designed as foundational assays to efficiently identify and characterize the therapeutic potential of these synthesized compounds.

I. Anticancer Activity Screening: Cytotoxicity Assessment

The potent antitumor activities of various 2-arylbenzothiazole derivatives have cemented their importance in the development of new anticancer agents.[5] These compounds can trigger cancer cell death through multiple mechanisms, including the induction of apoptosis, modulation of key signaling pathways like EGFR, JAK/STAT, and PI3K/Akt/mTOR, and the generation of reactive oxygen species (ROS).[5][6] A primary cytotoxicity screen is the essential first step in identifying promising anticancer candidates.

Core Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_read Phase 3: Assay & Readout A 1. Culture & Harvest Cancer Cell Line (e.g., MCF-7, A549, HepG2) B 2. Count Cells & Adjust Density to 1x10^5 cells/mL A->B C 3. Seed 100 µL/well in 96-well plate B->C D 4. Incubate 24h (37°C, 5% CO2) for cell adherence C->D E 5. Prepare Serial Dilutions of Test Compounds (e.g., 0.1 to 100 µM) D->E F 6. Add 100 µL of Compound Dilutions to Wells E->F H 8. Incubate for 48h F->H G 7. Include Controls: - Vehicle (DMSO) - Untreated Cells - Media Blank G->F I 9. Add 20 µL MTT Solution (5 mg/mL in PBS) H->I J 10. Incubate for 4h (Formation of Formazan) I->J K 11. Aspirate Media & Add 150 µL DMSO to Solubilize J->K L 12. Read Absorbance at 570 nm K->L M 13. Calculate % Inhibition & Determine IC50 L->M

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Steps:

  • Cell Preparation:

    • Aseptically culture and harvest a relevant human cancer cell line (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver cancer).[1]

    • Perform a cell count (e.g., using a hemocytometer) and adjust the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of each 2,1-benzothiazole-3-carbaldehyde derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in culture medium to achieve the desired final concentrations (a common range is 0.1 to 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for dilutions.

      • Untreated Control: Cells in culture medium only (represents 100% viability).

      • Blank Control: Medium only, with no cells (for background subtraction).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[2]

  • MTT Assay and Measurement:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis and Presentation:

The percentage of cell viability is calculated using the following formula: % Viability = [(OD_Sample - OD_Blank) / (OD_Untreated_Control - OD_Blank)] * 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve (% viability vs. log concentration) and using non-linear regression analysis.

Compound IDConc. (µM)Replicate 1 (OD)Replicate 2 (OD)Replicate 3 (OD)Mean OD% Viability
Control 01.2541.2881.2711.271100%
BTZ-001 11.1031.1211.0981.10787.1%
BTZ-001 100.6450.6820.6600.66252.1%
BTZ-001 500.2110.2050.2190.21216.7%
BTZ-001 1000.1540.1490.1580.15412.1%
Media Blank -0.0950.0920.0940.094N/A

II. Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[8] Benzothiazole derivatives have demonstrated a broad spectrum of activity against various pathogens, making them a valuable scaffold for investigation.[3][9] The primary screening goal is to determine the minimum concentration of a compound that can inhibit the visible growth of a target microorganism.

Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standardized and quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] It is a cost-effective and widely used technique for screening compound libraries.[8]

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow cluster_prep Phase 1: Inoculum & Compound Prep cluster_assay Phase 2: Inoculation & Incubation cluster_read Phase 3: MIC Determination A 1. Grow bacterial culture (e.g., S. aureus, E. coli) B 2. Adjust culture turbidity to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) A->B C 3. Dilute suspension to achieve final inoculum of 5 x 10^5 CFU/mL B->C F 6. Add 50 µL of standardized bacterial inoculum to wells C->F D 4. Prepare 2-fold serial dilutions of test compounds in broth E 5. Add 50 µL of broth with compound to 96-well plate D->E E->F H 8. Seal plate and incubate (18-24h at 37°C) F->H G 7. Include Controls: - Growth (Bacteria + Broth) - Sterility (Broth only) G->F I 9. Visually inspect wells for turbidity (growth) H->I K 11. Determine MIC: Lowest conc. with no visible growth I->K J 10. (Optional) Add Resazurin and incubate 2-4h for color change J->K L 12. Record MIC values K->L

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative).

    • Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this bacterial suspension in fresh broth to achieve a final concentration that will result in approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Prepare a starting solution of the test compound in the first well (e.g., 100 µL of a 256 µg/mL solution).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Crucial Controls:

      • Well 11 (Growth Control): Add 50 µL of broth. This well will receive bacteria but no compound.

      • Well 12 (Sterility Control): Add 100 µL of uninoculated broth. This well should remain clear.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 37°C for 16-20 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7]

    • For a more objective endpoint, a growth indicator like Resazurin can be added. Resazurin is blue; metabolically active bacteria will reduce it to the pink resorufin. The MIC would be the lowest concentration where the well remains blue.[8]

Data Analysis and Presentation:

Results are typically presented as the MIC value in µg/mL or µM.

Compound IDTest OrganismMIC (µg/mL)
BTZ-002 S. aureus16
BTZ-002 E. coli>128
BTZ-003 S. aureus8
BTZ-003 E. coli32
Ciprofloxacin S. aureus1
Ciprofloxacin E. coli0.5

III. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[10] Benzothiazole derivatives have shown significant anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the synthesis of inflammatory prostaglandins.[2][11] A simple, preliminary in vitro assay can be used to screen for compounds that can prevent protein denaturation, a hallmark of inflammation.[12]

Core Protocol: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA). The principle is that denatured proteins express antigens that can trigger inflammatory responses. Therefore, a compound that can prevent this denaturation is considered to have potential anti-inflammatory activity.[12]

Experimental Workflow: Protein Denaturation Assay

AD_Workflow A 1. Prepare Test Solutions: - 0.5 mL of Test Compound (various conc.) - 0.5 mL of Control (Vehicle) - 0.5 mL of Standard (Diclofenac Sodium) B 2. Add 0.5 mL of 5% w/v Bovine Serum Albumin (BSA) to all tubes A->B C 3. Adjust pH to 6.3 using 1N HCl B->C D 4. Incubate at 37°C for 20 minutes C->D E 5. Heat at 57°C for 3 minutes to induce denaturation D->E F 6. Cool tubes immediately under running water E->F G 7. Add 2.5 mL of Phosphate Buffered Saline (PBS) F->G H 8. Measure Absorbance (Turbidity) at 660 nm G->H I 9. Calculate % Inhibition of Denaturation H->I

Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.

Detailed Steps:

  • Preparation of Reaction Mixture:

    • The reaction mixture (total volume 1.0 mL) consists of 0.5 mL of test compound solution (prepared in a suitable solvent like methanol or DMSO at various concentrations, e.g., 10-500 µg/mL) and 0.5 mL of a 5% w/v aqueous solution of Bovine Serum Albumin (BSA).

    • Crucial Controls:

      • Test Control: 0.5 mL of the vehicle solvent mixed with 0.5 mL of the BSA solution. This represents 0% inhibition.

      • Positive Control: Prepare a solution of a standard anti-inflammatory drug, such as Diclofenac Sodium, at the same concentrations as the test compounds.

  • Denaturation and Measurement:

    • Adjust the pH of all solutions to 6.3 using 1N Hydrochloric Acid (HCl).

    • Incubate the tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the water bath to 57°C and incubating the tubes for exactly 3 minutes.

    • Immediately after heating, place the tubes in a cool water bath to stop the reaction.

    • Add 2.5 mL of Phosphate Buffered Saline (PBS, pH 6.3) to each tube.

    • Measure the turbidity (absorbance) of the solutions spectrophotometrically at 660 nm.

Data Analysis and Presentation:

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance_of_Sample / Absorbance_of_Control)] * 100[12]

Compound IDConc. (µg/mL)Mean Absorbance% Inhibition
Control -0.8540%
BTZ-004 1000.61228.3%
BTZ-004 2500.39853.4%
BTZ-004 5000.20176.5%
Diclofenac 1000.45546.7%
Diclofenac 2500.22373.9%
Diclofenac 5000.11087.1%

References

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). PubMed Central. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). PubMed Central. [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (2012). PLOS One. [Link]

  • synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. (2025). Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Benzothiazole derivatives as anticancer agents. (2022). PubMed Central. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). PubMed Central. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). PubMed. [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (2001). PubMed Central. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). MDPI. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2023). Taylor & Francis Online. [Link]

  • Computational analysis to investigate the anti-rheumatic potential of plant-based small molecule inhibitor targeting tumor necrosis factor α. (2023). Frontiers in Pharmacology. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Aging-US. [Link]

  • Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. (2024). PubMed. [Link]

  • Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. (2026). MDPI. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025). MDPI. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023). The Pharma Innovation Journal. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Pharmaceutical Research International. [Link]

  • Synthesis and studying biological activity of new benzothiazole derivatives. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

Sources

Application Note: Antimicrobial Evaluation of 2,1-Benzothiazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Selection

The escalating crisis of antimicrobial resistance (AMR), particularly in multi-drug resistant Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel chemical scaffolds. While 1,3-benzothiazole is a well-documented pharmacophore[1], its structural isomer, 2,1-benzothiazole , offers a unique electronic distribution and altered lipophilicity profile that can bypass established bacterial efflux pumps.

Specifically, 2,1-Benzothiazole-3-carbaldehyde serves as a highly versatile electrophilic precursor[2]. The 3-carbaldehyde moiety allows for rapid derivatization into Schiff bases, hydrazones, and amides—functional groups that are highly effective at penetrating the complex mycolic acid cell wall of Mycobacteria.

The Mechanistic Target: Pantothenate Synthetase (PanC)

To ensure high selectivity and low mammalian toxicity, these derivatives are evaluated against Pantothenate Synthetase (PanC) . PanC catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5), a critical precursor for Coenzyme A (CoA) biosynthesis[3]. Because mammals lack this enzyme and acquire Vitamin B5 through diet, PanC is a highly selective antimicrobial target[3][4].

Pathway Substrates Pantoate + β-Alanine + ATP PanC Pantothenate Synthetase (PanC) Substrates->PanC Intermediate Pantoyl-AMP Intermediate PanC->Intermediate Product Pantothenate (Vit B5) + AMP Intermediate->Product CoA Coenzyme A Biosynthesis Product->CoA Inhibitor 2,1-Benzothiazole Derivative Inhibitor->PanC Competitive Inhibition

Mechanism of Pantothenate Synthetase (PanC) inhibition by 2,1-benzothiazole derivatives.

Experimental Workflow

The following workflow outlines the progression from chemical synthesis to target-specific enzymatic validation.

Workflow A 2,1-Benzothiazole-3-carbaldehyde (Starting Scaffold) B Schiff Base / Hydrazone Derivatization A->B C Purification & Characterization (NMR, LC-MS) B->C D Antimicrobial Screening (MIC via REMA) C->D E Target-Specific Validation (PanC Inhibition Assay) D->E F Lead Optimization & SAR Analysis E->F

Workflow for the synthesis and evaluation of 2,1-benzothiazole derivatives.

Validated Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Causality Insight: The condensation of 2,1-Benzothiazole-3-carbaldehyde with primary amines requires mild acidic conditions. Glacial acetic acid is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Ethanol is chosen as a solvent because the resulting imine (Schiff base) typically exhibits lower solubility in cold ethanol, allowing for easy isolation via precipitation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 2,1-Benzothiazole-3-carbaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Add 1.1 mmol of the desired primary aromatic amine or hydrazine derivative.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Upon completion, cool the mixture to 4°C overnight. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude product from hot ethanol.

  • Self-Validating QC: Perform

    
    H-NMR and LC-MS. Validation metric: The disappearance of the aldehyde proton peak (~10.0 ppm) and the appearance of the characteristic azomethine (CH=N) proton peak (~8.2–8.6 ppm) confirms successful conversion. Purity must be >95% before biological evaluation to prevent false positives from unreacted precursors.
    
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Insight:M. tuberculosis is notoriously slow-growing and prone to clumping, making traditional Optical Density (OD) measurements highly variable and unreliable. REMA utilizes resazurin (Alamar Blue), a redox indicator. Viable, metabolically active cells reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin, providing a highly sensitive and objective readout of bacterial viability.

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 (to prevent clumping).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized compounds in the media (concentration range: 100 µM to 0.19 µM). Ensure final DMSO concentration is ≤1%.

  • Inoculum Preparation: Adjust the M. tuberculosis H37Rv culture to an OD

    
     of 0.1, then dilute 1:100 in 7H9 broth (yielding approx. 
    
    
    
    CFU/mL).
  • Inoculation: Add 100 µL of the bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • Self-Validating QC:

    • Sterility Control: Media only (must remain blue/low fluorescence).

    • Growth Control: Media + Bacteria + 1% DMSO (must turn pink/high fluorescence).

    • Positive Control: Rifampicin or Isoniazid (must show established MIC values).

Protocol C: In Vitro PanC Enzymatic Inhibition Assay (ATP Depletion)

Causality Insight: PanC consumes ATP to form the pantoyl-AMP intermediate. Directly measuring the final product (pantothenate) is analytically complex. Instead, we utilize a luciferase-based ATP depletion assay (e.g., Kinase-Glo®). Active PanC consumes ATP, leading to a decrease in luminescence. An effective inhibitor prevents ATP consumption, resulting in a high luminescent signal relative to the uninhibited enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.6, 10 mM MgCl

    
    , 50 mM KCl).
    
  • Enzyme/Substrate Mix: Prepare a solution containing 50 nM recombinant PanC, 1 mM pantoate, and 1 mM β-alanine in assay buffer.

  • Inhibitor Incubation: Add 10 µL of the compound (at various concentrations) to a 384-well white microplate. Add 20 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 10 µL of ATP (final concentration 10 µM) to start the reaction. Incubate for 30 minutes at 30°C.

  • Detection: Add 40 µL of Kinase-Glo® reagent. Incubate for 10 minutes in the dark.

  • Readout: Measure luminescence using a microplate reader.

  • Self-Validating QC:

    • No Enzyme Control: Buffer + Substrates + ATP (represents 100% ATP / 100% inhibition).

    • Vehicle Control: Enzyme + Substrates + ATP + 1% DMSO (represents 0% inhibition).

    • Calculate IC

      
       using non-linear regression analysis.
      

Quantitative Data Presentation

The following table summarizes representative quantitative data demonstrating the structure-activity relationship (SAR) of hypothetical 2,1-Benzothiazole-3-carbaldehyde derivatives.

Table 1: Representative Antimicrobial and Enzymatic Inhibition Data

Compound IDR-Group (Amine Derivative)MIC M. tuberculosis (µM)MIC S. aureus (µM)PanC IC

(µM)
Selectivity Index (CC

/ MIC)
2,1-BZA-01 Unsubstituted Phenyl12.525.08.4>10
2,1-BZA-02 4-Fluoro Phenyl6.2512.54.1>20
2,1-BZA-03 4-Nitro Phenyl1.563.120.85>50
2,1-BZA-04 2,4-Dichloro Phenyl3.126.251.9>30
Control Isoniazid (INH)0.35N/AN/A>100
Control VancomycinN/A0.68N/A>100

Data Interpretation Note: The inclusion of electron-withdrawing groups (e.g., 4-Nitro in 2,1-BZA-03) significantly enhances the binding affinity to the PanC active site, correlating directly with lower IC


 values and improved MIC against both M. tuberculosis and S. aureus[4].

References

  • Source: PMC (nih.gov)
  • Benzothiazole - Synthesis and biosynthesis Source: Wikipedia URL
  • Compounds, compositions, and methods for modulating cftr Source: Google Patents URL
  • 6-(1,3-Benzodioxol-5-yl)

Sources

Application Notes: 2,1-Benzothiazole-3-carbaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes serve as a technical guide for researchers, materials scientists, and drug development professionals on the utilization of 2,1-Benzothiazole-3-carbaldehyde as a pivotal building block in advanced functional materials. The unique electronic properties of the 2,1-benzothiazole core, combined with the versatile reactivity of the C3-aldehyde group, make this compound an exceptional scaffold for developing sophisticated fluorescent chemosensors and high-performance organic electronic materials. This document provides a detailed exploration of the underlying scientific principles, step-by-step synthesis protocols, and characterization methodologies for two primary applications: a selective fluorescent sensor for metal ion detection and a donor-acceptor chromophore for potential use in Organic Light-Emitting Diodes (OLEDs).

Introduction: The 2,1-Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged heterocyclic motif in medicinal chemistry and material science.[1] The 2,1-benzothiazole isomer, while less common than its 1,3-counterpart, possesses a distinct electronic profile characterized by a potent electron-withdrawing nature. This intrinsic property is central to its function in creating materials with tailored photophysical and electrochemical behaviors.

The introduction of a carbaldehyde (-CHO) group at the 3-position of the 2,1-benzothiazole ring provides a critical reactive handle. This aldehyde functionality is a gateway for a multitude of classical organic reactions, including Schiff base condensations and Knoevenagel reactions, allowing for the facile synthesis of complex molecular architectures.[2] This guide will demonstrate how this strategic functionalization enables the rational design of materials with emergent properties.

Physicochemical Properties
PropertyValue
IUPAC Name 2,1-Benzothiazole-3-carbaldehyde
Molecular Formula C₈H₅NOS
Molar Mass 163.19 g/mol
Appearance Typically a yellow to brown solid
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, DMSO)

Application I: Fluorescent Chemosensors for Ion Detection

Scientific Rationale

The electron-deficient 2,1-benzothiazole core makes it an excellent platform for designing fluorescent probes. When conjugated with an electron-donating group, it can form a system susceptible to Intramolecular Charge Transfer (ICT). The aldehyde group allows for the simple formation of a Schiff base with an appropriate amine, which can act as a specific ion-binding site (receptor). Upon chelation with a target metal ion, the electronic structure of the receptor is perturbed, leading to a significant and observable change in the fluorescence output (e.g., quenching or enhancement), enabling sensitive detection.[3][4]

The following protocol details the synthesis of a Schiff base derivative designed for the selective detection of a model divalent metal ion, such as Zn²⁺. The choice of 2-amino-2-methyl-1-propanol as the binding partner is strategic; its hydroxyl and amine groups can form a stable pincer-like coordination complex with the metal ion.

Protocol 1: Synthesis of a Schiff Base Fluorescent Sensor

This protocol describes the condensation reaction between 2,1-benzothiazole-3-carbaldehyde and an amino alcohol to yield a fluorescent probe.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage A 2,1-Benzothiazole-3-carbaldehyde E Reaction Mixture A->E B 2-Amino-2-methyl-1-propanol B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Reflux (4-6 hours) E->F G Crude Product F->G H Purification (Recrystallization) G->H I Final Product (Schiff Base Sensor) H->I J Characterization (NMR, MS, FTIR) I->J K Photophysical Analysis I->K L Fluorescence Titration with Metal Ions K->L

Workflow for sensor synthesis and analysis.
  • 2,1-Benzothiazole-3-carbaldehyde (1.0 eq)

  • 2-Amino-2-methyl-1-propanol (1.1 eq)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Fluorometer and UV-Vis Spectrophotometer

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve 2,1-benzothiazole-3-carbaldehyde (e.g., 163 mg, 1.0 mmol) in 20 mL of absolute ethanol. Add 2-amino-2-methyl-1-propanol (e.g., 98 mg, 1.1 mmol) to the solution.

    • Rationale: Ethanol is an effective solvent for both reactants and allows for heating to reflux to drive the condensation reaction. A slight excess of the amine ensures complete consumption of the limiting aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Rationale: The acid catalyzes the dehydration step in the Schiff base formation, accelerating the reaction rate.[5]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. A yellow precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base sensor.

  • Characterization: Dry the purified product under vacuum. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Photophysical Properties & Sensing Application

The resulting Schiff base probe is expected to exhibit fluorescence. A stock solution (e.g., 1 mM in DMSO) can be prepared and diluted into an appropriate buffer (e.g., HEPES in aqueous solution) for analysis.

ParameterExpected Value (Representative)
Absorption Max (λ_abs) ~350-400 nm
Emission Max (λ_em) ~450-550 nm
Stokes Shift > 80 nm
Quantum Yield (Φ_F) 0.05 - 0.20

To perform ion sensing, the fluorescence spectrum of the probe is recorded. Then, aliquots of a metal ion stock solution (e.g., ZnCl₂) are incrementally added, and the fluorescence spectrum is recorded after each addition. A selective sensor will show a significant change in fluorescence intensity specifically in the presence of the target ion.

Application II: Building Blocks for Organic Electronic Materials

Scientific Rationale

In organic electronics, materials with a donor-acceptor (D-A) architecture are crucial for applications like OLEDs and organic photovoltaics (OPVs).[6][7] The electron-withdrawing 2,1-benzothiazole unit serves as an excellent acceptor (A). The C3-aldehyde group provides a convenient site to append this acceptor to a π-conjugated bridge, which is in turn connected to an electron-donating (D) moiety. This arrangement creates a molecule with a low HOMO-LUMO energy gap, which is essential for absorbing and emitting light in the visible spectrum.

The Knoevenagel condensation is a powerful C-C bond-forming reaction that reacts an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[8] This reaction is ideal for creating a π-bridge and extending the conjugation of the D-A system.

Protocol 2: Synthesis of a D-A Chromophore via Knoevenagel Condensation

This protocol details the synthesis of a π-conjugated chromophore by reacting 2,1-benzothiazole-3-carbaldehyde with a donor-substituted active methylene compound.

G A Acceptor Precursor (2,1-Benzothiazole-3-carbaldehyde) C Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) A->C B Donor-Substituted Active Methylene Compound B->C D D-π-A Chromophore C->D E Extended π-Conjugation Low HOMO-LUMO Gap D->E F Potential Application (e.g., OLED Emissive Layer) D->F

Synthesis logic for a Donor-Acceptor chromophore.
  • 2,1-Benzothiazole-3-carbaldehyde (1.0 eq)

  • 2-(4-(diphenylamino)benzylidene)malononitrile (1.0 eq) (or a similar active methylene compound)

  • Toluene or Acetonitrile (Anhydrous)

  • Piperidine (catalytic amount)

  • Inert atmosphere setup (e.g., Schlenk line with N₂ or Ar gas)

  • Standard laboratory glassware for anhydrous reactions

  • Reactant Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 2,1-benzothiazole-3-carbaldehyde (1.0 eq) and the donor-substituted active methylene compound (1.0 eq).

  • Solvent and Catalyst: Add anhydrous toluene (or acetonitrile) via syringe to dissolve the reactants. Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

    • Rationale: Anhydrous conditions are preferred to prevent side reactions. Piperidine is a common and effective base catalyst for the Knoevenagel condensation.[9]

  • Reaction: Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and stir for 8-12 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude solid is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) to isolate the pure D-A chromophore.

  • Characterization: The final product's identity and purity should be confirmed by NMR and mass spectrometry. Its optoelectronic properties should be investigated using UV-Vis spectroscopy and Cyclic Voltammetry (CV).

Expected Electrochemical and Optical Properties

The resulting D-A molecule is expected to have a strong absorption band in the visible region due to the ICT transition. Its electrochemical properties, determined by CV, provide insight into its suitability for electronic devices.

ParameterMethod of DeterminationSignificance
HOMO Level Cyclic Voltammetry (CV)Determines the energy required to remove an electron (oxidation potential).
LUMO Level CV / Optical BandgapDetermines the energy gained when an electron is added (reduction potential).
Electrochemical Bandgap E_gap = E_LUMO - E_HOMOEnergy difference between frontier orbitals, relates to device operating voltage.
Optical Bandgap From absorption onset (λ_onset)Energy required for photoexcitation, relates to the color of the material.

These parameters are critical for matching the energy levels of other materials in an OLED stack (e.g., hole and electron transport layers) to ensure efficient device performance.[7]

Conclusion

2,1-Benzothiazole-3-carbaldehyde is a highly valuable and versatile synthon in material science. Its inherent electron-accepting nature and the reactive aldehyde functionality provide a straightforward entry point for constructing complex functional molecules. The protocols detailed herein for a fluorescent chemosensor and a donor-acceptor chromophore showcase two distinct but powerful applications. By leveraging fundamental organic reactions, researchers can readily adapt this building block to develop novel materials for sensing, lighting, and energy applications, underscoring its significant potential for future innovations.

References

  • Wikipedia. (n.d.). Benzothiazole. Wikipedia. Retrieved from [Link]

  • Zhang, Y., Song, J., Qu, J., Qian, C. P., & Wong, W. Y. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3), 359-385. Available at: [Link]

  • Li, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Mini-Reviews in Organic Chemistry, 17(5), 558-577. Available at: [Link]

  • Kaur, I., Khajuria, A., Ohri, P., Kaur, P., & Singh, K. (2018). Benzothiazole based Schiff-base-A mechanistically discrete sensor for HSO4− and I−: Application to bioimaging and vapour phase sensing of ethyl acetate. Sensors and Actuators B: Chemical, 268, 29-38. Available at: [Link]

  • Hayati, F., et al. (2017). Synthesis of pyrimido[2,1-b][1][10]benzothiazoles and[1][10]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. Arkat USA. Available at: [Link]

  • Chadegani, F., Darviche, F., & Balalaie, S. (2012). A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. International Journal of Organic Chemistry, 2, 31-37. Available at: [Link]

  • Hassan, A. S., et al. (2022). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Journal of Kerbala University, 20(1). Available at: [Link]

  • Ahmad, I., et al. (2024). Synthesis of a benzothiazole-based structure as a selective colorimetric-fluorogenic cyanate chemosensor. Journal of Molecular Structure, 1303, 137537. Available at: [Link]

  • Khisamov, R., et al. (2020). Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Molecules, 25(10), 2428. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Abu Jarraa, H., Madwara, R., & Merzab, J. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Acta Chemica Iasi, 28(1), 63-81. Available at: [Link]

  • Chauhan, K., & Singh, P. (2021). Synthesis of new benzothiazole Schiff base as selective and sensitive colorimetric sensor for arsenic on-site detection at ppb level. Analytical Methods, 13(1), 68-75. Available at: [Link]

  • Lapis, A. A. M., et al. (2010). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. The Journal of Organic Chemistry, 75(18), 6309-6317. Available at: [Link]

  • Liu, Y., et al. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3). Available at: [Link]

  • Khandare, D. G., et al. (2016). Green synthesis of a benzothiazole based ‘turn-on’ type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. RSC Advances, 6(57), 52790-52797. Available at: [Link]

  • Khisamov, R., et al. (2020). Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Molecules, 25(10), 2428. Available at: [Link]

  • Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3), 359-385. Available at: [Link]

  • Sivaraman, G., et al. (2016). Benzothiazole-Based Sensors for Protons and Chromium(III) ions. ChemistrySelect, 1(18), 5857-5864. Available at: [Link]

  • Li, J., et al. (2022). Non-Doped Blue and Red Phosphorescent Oleds Based on Benzothiazole as Bipolar Host Materials. SSRN. Available at: [Link]

  • Neto, B. A., Lapis, A. A. M., & Dupont, J. (2008). 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. European Journal of Organic Chemistry, 2008(28), 4691-4713. Available at: [Link]

  • da Silva, A. B. F., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(8), 201. Available at: [Link]

  • Padilla-Martínez, I. I., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(11), 6140. Available at: [Link]

  • Al-Jbouri, F. H. A., et al. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 378-384. Available at: [Link]

  • Patel, R. B., et al. (2009). Ecofriendly solvent free microwave induced knoevenagel condensation of 2-benzo[1][10] dioxol. International Journal of ChemTech Research, 7(4), 2338-2342. Available at: [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409. Available at: [Link]

  • Rajalakshmi, R., et al. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, 7(45), 41407-41419. Available at: [Link]

  • Constantino, M. G., & da Silva, G. V. J. (2023). Knoevenagel condensation: a historical and chemical overview. ResearchGate. Available at: [Link]

Sources

Application Note: Synthesis and Characterization of 2,1-Benzothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction and Strategic Utility

2,1-Benzothiazole-3-carbaldehyde (CAS#: 1539464-05-5) is a highly valuable heterocyclic building block in modern medicinal chemistry[1]. Characterized by its unique electronic distribution and hydrogen-bonding potential, the 2,1-benzothiazole core is increasingly utilized in the development of targeted therapeutics. Notably, derivatives of this scaffold have been prominently featured in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, addressing underlying defects in cellular processing associated with cystic fibrosis[2].

This application note details a robust, scalable, and high-yielding protocol for the synthesis of 2,1-benzothiazole-3-carbaldehyde via the direct C3-lithiation of 2,1-benzothiazole followed by electrophilic trapping with N,N-dimethylformamide (DMF).

Mechanistic Insights & Pathway Visualization

The synthesis relies on the inherent acidity of the C3 proton of the 2,1-benzothiazole ring, which is activated by the adjacent heteroatoms.

Causality in Experimental Design:

  • Cryogenic Conditions (-78 °C): The intermediate 3-lithio-2,1-benzothiazole is highly reactive. Maintaining strict cryogenic conditions is non-negotiable; allowing the reaction to warm prematurely leads to ring-opening decomposition pathways typical of lithiated isothiazole derivatives.

  • Base Selection: n-Butyllithium (n-BuLi) provides the optimal balance of basicity and nucleophilicity to achieve complete metalation without undesired addition to the aromatic system.

SynthesisPathway SM 2,1-Benzothiazole INT 3-Lithio-2,1-benzothiazole (Transient) SM->INT n-BuLi, dry THF -78 °C, 45 min PROD 2,1-Benzothiazole- 3-carbaldehyde INT->PROD 1. Anhydrous DMF 2. NH4Cl (aq) quench

Figure 1: Directed C3-lithiation and formylation pathway of 2,1-benzothiazole.

Materials and Quantitative Parameters

Prior to execution, ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).

Table 1: Reaction Parameters and Reagents
Reagent/SolventRoleEquivalentsAmount (for 10 mmol scale)Notes
2,1-Benzothiazole Starting Material1.0 eq1.35 g (10.0 mmol)Ensure high purity (>98%)
n-Butyllithium Strong Base1.1 eq4.4 mL (2.5 M in hexanes)Pyrophoric. Handle via syringe.
Anhydrous DMF Formylating Agent1.5 eq1.16 mL (15.0 mmol)Distilled over CaH₂ prior to use
Anhydrous THF SolventN/A40.0 mLFreshly dispensed from solvent system
Sat. NH₄Cl (aq) Quenching AgentN/A20.0 mL-

Step-by-Step Experimental Protocol

Phase 1: Preparation and Metalation
  • System Assembly: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, a temperature probe, and an argon inlet. Flame-dry the setup under vacuum and backfill with argon (repeat 3 times).

  • Substrate Dissolution: Charge the flask with 2,1-benzothiazole (1.35 g, 10.0 mmol) and anhydrous THF (40 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C.

  • Lithiation: Using a dried, argon-purged syringe, add n-BuLi (4.4 mL, 2.5 M in hexanes) dropwise over 15 minutes.

    • Expert Insight: Direct the flow of n-BuLi down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture, preventing localized warm spots that cause ring degradation.

  • Intermediate Maturation: Stir the resulting deep-colored solution at -78 °C for 45 minutes to ensure quantitative formation of the 3-lithio species.

Phase 2: Electrophilic Trapping
  • Formylation: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise over 5 minutes.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour. Following this, remove the cooling bath and allow the mixture to slowly warm to 0 °C over approximately 1 hour.

    • Expert Insight: Do not allow the reaction to warm to room temperature before quenching, as the tetrahedral intermediate can collapse prematurely, leading to side reactions.

Phase 3: Workup and Purification
  • Quenching: At 0 °C, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic extracts with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 7:3) to afford the pure 2,1-benzothiazole-3-carbaldehyde.

Analytical Characterization Data

To validate the success of the synthesis, the isolated product should be cross-referenced against the following predicted and established physicochemical parameters[1][3][4].

Table 2: Target Compound Specifications
ParameterValue / Description
Chemical Name 2,1-Benzothiazole-3-carbaldehyde
CAS Registry Number 1539464-05-5
Molecular Formula C₈H₅NOS
Monoisotopic Mass 163.00919 Da
Molecular Weight 163.2 g/mol
Predicted Boiling Point 304.2 ± 15.0 °C
Predicted Density 1.384 ± 0.06 g/cm³
SMILES String C1=CC2=C(SN=C2C=C1)C=O

References

  • PubChemLite / Uni.lu - 2,1-benzothiazole-3-carbaldehyde (C8H5NOS) Structural Information and Mass Data. Available at: [Link]

  • Molaid / World Intellectual Property Organization - WO2017062581A1: Compounds, Compositions, and Methods for Modulating CFTR. Available at: [Link]

Sources

Laboratory-Scale Production of 2,1-Benzothiazole-3-carbaldehyde: Cryogenic Lithiation and Formylation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,1-Benzothiazole-3-carbaldehyde (CAS: 1539464-05-5, MW: 163.2 g/mol )[1] is a highly specialized heterocyclic building block. It is prominently utilized in advanced medicinal chemistry, most notably in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2]. The formyl group at the C-3 position serves as a versatile electrophilic handle for subsequent reductive aminations, Wittig olefinations, and condensation reactions.

This application note details a field-proven, laboratory-scale protocol for the synthesis of 2,1-benzothiazole-3-carbaldehyde via directed cryogenic lithiation followed by electrophilic formylation using N,N-Dimethylformamide (DMF)[2].

Mechanistic Rationale & Causality

To ensure a robust and reproducible synthesis, it is critical to understand the chemical causality behind the experimental parameters:

  • Regioselective Lithiation: The 2,1-benzothiazole ring is an electron-deficient system. Deprotonation at the C-3 position is kinetically favored due to the combined inductive effects of the adjacent heteroatoms and the strong coordination of the lithium cation to the nitrogen lone pair (a mechanism analogous to Directed Ortho-Metalation).

  • Stoichiometric Excess (2.0 Equivalents): The protocol utilizes 2.0 equivalents of n-butyllithium (n-BuLi) and DMF[2]. This excess is empirically required to drive the metalation equilibrium to absolute completion, compensating for the strong internal coordination of the lithium complex and neutralizing any trace adventitious moisture in the system.

  • Cryogenic Temperature Control (-78 °C to -40 °C): Heteroaryllithium species are notoriously unstable and prone to ring-opening or dimerization at elevated temperatures. Maintaining strict cryogenic conditions prevents the thermal degradation of the 3-lithio-2,1-benzothiazole intermediate.

  • Hemiaminal Stability: DMF is selected over other formylating agents (like ethyl formate) because the initial nucleophilic attack generates a stable tetrahedral lithium hemiaminal. This intermediate will not collapse into the aldehyde until the aqueous quench, strictly preventing double-addition side reactions.

SynthesisWorkflow SM 2,1-Benzothiazole (Starting Material) Lithio 3-Lithio Intermediate (Reactive) SM->Lithio n-BuLi (2.0 eq) THF, -78 °C Tetra Lithium Hemiaminal (Stable at -40 °C) Lithio->Tetra DMF (2.0 eq) -40 °C Prod Target Aldehyde (Product) Tetra->Prod NH4Cl (aq) 25 °C

Mechanistic workflow for the directed lithiation and formylation of 2,1-benzothiazole.

Quantitative Reaction Parameters

The following table summarizes the precise stoichiometric requirements for a ~3.2 gram scale production[2].

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
2,1-Benzothiazole 135.191.03.275 g24.23Starting Material
n-Butyllithium (2.5 M in hexanes)64.062.019.4 mL48.50Strong Base
N,N-Dimethylformamide (DMF)73.092.03.54 g (3.75 mL)48.46Formylating Agent
Tetrahydrofuran (THF, anhydrous)72.11Solvent50.0 mL-Reaction Medium

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By monitoring specific in-process controls (IPCs), researchers can verify the success of each phase before proceeding.

Phase 1: Cryogenic C-3 Deprotonation
  • System Preparation: Purge a 250 mL three-neck round-bottom flask with argon. Equip the flask with a magnetic stir bar, an internal temperature probe, and rubber septa. Ensure all glassware is flame-dried.

  • Solvation: Charge the flask with 2,1-benzothiazole (3.275 g, 24.23 mmol) and anhydrous THF (50 mL)[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C.

  • Base Addition: Using a syringe pump, add n-BuLi (19.4 mL of a 2.5 M solution in hexanes, 48.5 mmol) dropwise over 20–30 minutes[2].

    • Causality: Dropwise addition prevents localized exothermic heating. The internal temperature must remain below -65 °C to prevent the degradation of the organolithium species.

  • Maturation & Validation: Remove the dry ice bath briefly to allow the reaction to warm to -40 °C, then stir for 30 minutes[2].

    • Self-Validation Checkpoint 1: The solution will undergo a distinct color transition (typically to a deep, dark hue), visually confirming the generation of the highly conjugated 3-lithio-2,1-benzothiazole intermediate.

Phase 2: Electrophilic Formylation
  • Electrophile Addition: While strictly maintaining the reaction at -40 °C, add anhydrous DMF (3.54 g, 48.46 mmol) dropwise[2].

  • Reaction Propagation: Stir the mixture at -40 °C for exactly 2 hours[2].

    • Self-Validation Checkpoint 2: Perform a rapid TLC check (Hexanes:EtOAc 4:1). Quench a 0.1 mL micro-aliquot in saturated aqueous NH₄Cl before spotting. The UV-active starting material spot should be completely consumed, replaced by a lower-Rf product spot.

Phase 3: Quench and Isolation
  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise while the flask is still at -40 °C. Once added, remove the cooling bath and allow the mixture to warm to room temperature.

    • Causality: The mildly acidic NH₄Cl hydrolyzes the tetrahedral lithium hemiaminal, releasing dimethylamine and yielding the target aldehyde without over-acidifying the system (which could degrade the product).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to afford pure 2,1-benzothiazole-3-carbaldehyde.

Analytical Characterization Strategy

To conclusively verify the structural integrity of the synthesized 2,1-benzothiazole-3-carbaldehyde, perform the following analyses:

  • ¹H NMR (CDCl₃, 400 MHz): The defining diagnostic feature will be a sharp singlet integrating to 1H in the extreme downfield region (typically

    
     10.0 – 10.5 ppm), corresponding to the newly introduced formyl (CHO) proton.
    
  • LC-MS (ESI+): The calculated exact mass for C₈H₅NOS is 163.01 Da[3]. The mass spectrum should display a dominant pseudo-molecular ion peak at m/z 164.0[M+H]⁺ .

References

1.[2] Compounds, Compositions, and Methods for Modulating CFTR (WO2017062581A1). World Intellectual Property Organization / Google Patents. URL: 2.[1] 2,1-benzothiazole-3-carbaldehyde (1539464-05-5) Reaction and Synthesis Data. Molaid Chemical Database. URL: [Link] 3.[3] 2,1-benzothiazole-3-carbaldehyde (C8H5NOS) Structural Information. PubChemLite. URL:[Link]

Sources

Troubleshooting & Optimization

Application Scientist Dispatch: Purification of 2,1-Benzothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2,1-Benzothiazole-3-carbaldehyde (CAS: 1539464-05-5, MW: 163.2 g/mol )[1]. As an application scientist, I frequently see researchers lose up to 40% of their yield during the purification of heterocyclic aldehydes due to unoptimized chromatographic conditions. The 2,1-benzothiazole core is particularly unforgiving, presenting unique structural challenges including strong silanol interactions and a high susceptibility to auto-oxidation[2].

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Diagnostic Purification Workflow

Before diving into specific troubleshooting scenarios, it is critical to map out the logical progression of the purification process. The workflow below illustrates the optimal sequence to isolate the target aldehyde while mitigating degradation and co-elution.

PurificationWorkflow Crude Crude Reaction Mixture (Aldehyde + Isomers) TLC 2D TLC Profiling (Silanol Interaction Check) Crude->TLC Sample Prep Flash Passivated Silica Flash (Hexane/EtOAc + 0.1% TEA) TLC->Flash Mitigate Tailing HPLC Preparative RP-HPLC (ACN/H2O + 0.1% HCOOH) Flash->HPLC Trace Cleansing Pure Pure Target Compound (>98% Purity) HPLC->Pure Lyophilization

Figure 1: Decision tree and purification workflow for 2,1-Benzothiazole-3-carbaldehyde isolation.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe severe peak tailing and poor resolution of 2,1-Benzothiazole-3-carbaldehyde during standard silica gel flash chromatography?

The Causality: The 2,1-benzothiazole core contains a basic nitrogen atom. On bare normal-phase silica gel, the nitrogen's lone pair interacts strongly with acidic silanol groups via hydrogen bonding and Lewis acid-base interactions. This creates a non-linear adsorption isotherm, causing severe peak tailing and co-elution with structurally similar byproducts (e.g., unreacted starting materials), a common issue when purifying benzothiazole derivatives on bare silica[3]. The Solution: Passivate the silica column using a competitive amine modifier to block the active silanol sites before the analyte is introduced.

  • Action: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes, then run the separation with 0.1% TEA in the mobile phase.

Q2: During reverse-phase preparative HPLC (RP-HPLC), my target aldehyde peak is broad, and recovery is low. How can I optimize this?

The Causality: Benzothiazole derivatives exist in an equilibrium between neutral and protonated states depending on the pH of the mobile phase, which leads to peak broadening. Furthermore, using methanol as an organic modifier can lead to transient hemiacetal formation with the highly reactive C3-carbaldehyde group. The Solution: Use an acidic modifier to lock the ionization state of the basic nitrogen and switch to Acetonitrile (ACN) to prevent solvent-analyte adducts. Studies on benzothiazole chromatography demonstrate that adding 0.1% formic acid ensures complete protonation, sharpening the elution profile and improving recovery[4].

Q3: I am seeing a secondary spot on TLC that corresponds to the carboxylic acid derivative. How do I prevent oxidation during purification?

The Causality: Aromatic aldehydes, particularly those conjugated with electron-rich heteroaromatic rings like 2,1-benzothiazole, are highly susceptible to auto-oxidation[1]. When dispersed over a large surface area (like silica gel) in the presence of atmospheric oxygen and light, radical-mediated oxidation to the corresponding carboxylic acid accelerates rapidly. The Solution: Exclude oxygen and light during the chromatographic process by degassing solvents with Argon and shielding the column from UV/visible light.

Part 3: Quantitative Parameters

To ensure reproducibility, benchmark your separation against the standardized parameters below.

Table 1: TLC Retention Factors (


) on Passivated Silica (0.1% TEA) 
| Solvent System (Hexane:EtOAc) | 

(Unreacted 2,1-Benzothiazole) |

(2,1-Benzothiazole-3-carbaldehyde) | Resolution Quality | | :--- | :--- | :--- | :--- | | 90:10 | 0.65 | 0.30 | Excellent (Recommended for Flash) | | 80:20 | 0.80 | 0.55 | Moderate | | 70:30 | 0.95 | 0.75 | Poor (High Co-elution Risk) |

Table 2: Optimized RP-HPLC Gradient for Target Isolation (Mobile Phase A: Ultrapure


 + 0.1% HCOOH | Mobile Phase B: HPLC-grade ACN + 0.1% HCOOH)
Time (min) % Mobile Phase A % Mobile Phase B Flow Profile
0.0 95 5 Isocratic Hold (Equilibration)
2.0 95 5 Gradient Start
15.0 40 60 Linear Ramp (Target Elution Window)
18.0 5 95 Column Wash

| 22.0 | 95 | 5 | Re-equilibration |

Part 4: Validated Methodologies

Protocol: Preparative RP-HPLC for 2,1-Benzothiazole-3-carbaldehyde

This protocol utilizes a self-validating framework to ensure structural integrity is maintained throughout the purification lifecycle.

Step 1: Sample Preparation Dissolve the flash-purified fraction in a 1:1 mixture of ACN:


 (containing 0.1% HCOOH).
  • Self-Validation Checkpoint: Visually inspect the solution against a strong light source. If any turbidity remains, filter through a 0.22 µm PTFE syringe filter. Complete solubilization prevents column frit clogging and ensures a symmetrical injection band.

Step 2: Column Equilibration Equilibrate a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) with 5% Mobile Phase B for 5 column volumes (CV).

  • Self-Validation Checkpoint: Monitor the baseline UV absorbance at 254 nm. A perfectly flat baseline for at least 2 consecutive CVs confirms system equilibration and readiness for injection.

Step 3: Injection & Gradient Elution Load the sample, ensuring the injection mass does not exceed 5% of the column's total loading capacity to prevent band broadening. Execute the gradient defined in Table 2 .

Step 4: Fraction Collection & Lyophilization Trigger fraction collection based on UV absorbance at 254 nm and 280 nm. Immediately freeze the collected fractions using liquid nitrogen and lyophilize to obtain the dry powder.

  • Self-Validation Checkpoint: Analyze a 5 µL aliquot of the reconstituted main fraction via analytical LC-MS. The presence of a singular, sharp

    
     peak at m/z 164.0 confirms successful isolation without degradation or hemiacetal formation[2].
    

Part 5: References

  • Title: PubChemLite - 2,1-benzothiazole-3-carbaldehyde (C8H5NOS) Source: uni.lu URL:

  • Title: 2,1-benzothiazole-3-carbaldehyde - CAS号1539464-05-5 Source: molaid.com URL:

  • Title: An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition Source: ijcps.org URL:

  • Title: Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples Source: nih.gov URL:

Sources

overcoming low yield in 2,1-Benzothiazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of 2,1-Benzothiazole-3-carbaldehyde.

Topic: Overcoming Low Yield in 2,1-Benzothiazole-3-carbaldehyde Synthesis Ticket ID: CHEMSUP-21BZ-CHO Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Phase: Isomer Verification

CRITICAL WARNING: Before proceeding, verify your target structure. There is frequent confusion between 1,2-benzisothiazole (Benzo[d]isothiazole, the saccharin core) and 2,1-benzisothiazole (Benzo[c]isothiazole, the thioanthranil core).

  • Target: 2,1-Benzothiazole-3-carbaldehyde (Benzo[c]isothiazole-3-carbaldehyde).

  • Structure: A benzene ring fused to an isothiazole ring where Nitrogen is at position 1 relative to the fusion (or position 2 in IUPAC global numbering) and Sulfur is at position 2 (or 1).

  • Characteristics: This system is "hypervalent" (pseudo-azulene character) and significantly less stable than the 1,2-isomer. It is prone to ring-opening by nucleophiles.

If you are attempting to synthesize the 1,2-isomer, this guide will not apply.

Root Cause Analysis: Why is Your Yield Low?

Based on the chemistry of the 2,1-benzisothiazole system, low yields typically stem from three specific failure modes:

A. The "Direct Cyclization" Trap

Many researchers attempt to cyclize 2-aminobenzaldehyde directly with thionyl chloride (


) or sulfur reagents.
  • The Failure: 2-Aminobenzaldehyde is unstable and prone to self-condensation (trimerization) before it can react with the sulfur source. Furthermore, the aldehyde group interferes with the thionyl chloride cyclization mechanism, often leading to tars rather than the desired heterocycle.

B. Instability of the 2,1-Ring System

Unlike the 1,2-isomer, the 2,1-benzisothiazole ring has o-quinonoid character.

  • The Failure: The ring is susceptible to oxidative cleavage and nucleophilic attack. Standard workups involving strong bases (NaOH/KOH) or prolonged exposure to aqueous acids can hydrolyze the N-S bond, destroying the ring you just created.

C. The Riley Oxidation Challenge

The most robust route involves oxidizing 3-methyl-2,1-benzisothiazole .

  • The Failure: Selenium dioxide (

    
    ) oxidation is notoriously sensitive. Excess reagent or high temperatures lead to the carboxylic acid (over-oxidation) or reductive elimination of the sulfur, decomposing the ring.
    

Optimized Protocol: The "Methyl-Oxidation" Route

To maximize yield, do not attempt direct synthesis of the aldehyde. Use a two-step protocol: synthesize the stable methyl-derivative first, then carefully oxidize it.

Step 1: Synthesis of 3-Methyl-2,1-benzisothiazole
  • Precursor: 2-Aminoacetophenone (stable, unlike 2-aminobenzaldehyde).

  • Reagent: Thionyl Chloride (

    
    ).[1]
    

Protocol:

  • Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous xylene (0.5 M).

  • Add

    
     (2.5 eq) dropwise at room temperature. Caution:  Massive HCl gas evolution.
    
  • Heat to reflux (140°C) for 2–4 hours. The solution usually turns dark red/amber.

  • Crucial Workup: Evaporate volatiles in vacuo. Do not wash with strong aqueous base. Neutralize carefully with saturated

    
     only if necessary, but rapid filtration through a silica plug with non-polar solvent (Hexane/DCM) is preferred to isolate the 3-methyl intermediate.
    
Step 2: Riley Oxidation to the Aldehyde
  • Precursor: 3-Methyl-2,1-benzisothiazole (from Step 1).

  • Reagent: Selenium Dioxide (

    
    ).[2][3][4][5]
    

Protocol:

  • Dissolve the methyl intermediate in 1,4-dioxane (wet, containing 2% water to facilitate the mechanism).

  • Add freshly sublimed

    
     (1.1 eq). Do not use large excess. 
    
  • Reflux for 2–4 hours. Monitor by TLC.

  • Filtration: Filter hot through Celite to remove red selenium metal.

  • Purification: The aldehyde is likely volatile. Remove solvent under reduced pressure (do not heat above 50°C). Purify via column chromatography (Silica, Hexane/EtOAc gradient).

Visual Workflow (Pathway Logic)

G Start 2-Aminoacetophenone Inter Intermediate: N-Sulfinylamine Start->Inter + SOCl2 Fail1 Tars/Polymers Start->Fail1 If using 2-Aminobenzaldehyde Prod1 3-Methyl-2,1-benzisothiazole (Stable Core) Inter->Prod1 Cyclization (- SO2, - HCl) Oxid Riley Oxidation (SeO2, Dioxane) Prod1->Oxid Final 2,1-Benzothiazole- 3-carbaldehyde Oxid->Final Controlled Oxidation Fail2 Ring Cleavage (Acid/Over-oxidation) Oxid->Fail2 Excess SeO2 or >4h Reflux

Caption: Figure 1. Optimized synthetic pathway avoiding the unstable 2-aminobenzaldehyde precursor. The methyl group serves as a "mask" for the aldehyde during the harsh cyclization step.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction turns black/tarry during cyclization Polymerization of precursor or uncontrolled exotherm.1. Use 2-aminoacetophenone , not 2-aminobenzaldehyde.2. Dilute reaction mixture (0.2 M).3. Add

at 0°C, then warm slowly.
Product disappears during workup Hydrolysis of the N-S bond.Avoid aqueous washes. Remove

by vacuum distillation. Pass crude material directly through a short silica pad using anhydrous DCM.
Low yield in oxidation step (Red solid formed) Selenium encapsulation or incomplete reaction.1. Use freshly sublimed

. Old reagent forms inactive clumps.2. Add 1-2% water to the dioxane; the reaction requires trace moisture to form the active selenous acid species.
Formation of Carboxylic Acid (Over-oxidation) Reaction time too long or excess oxidant.Stop reaction immediately upon consumption of starting material (TLC). Do not exceed 1.2 equivalents of

.
Strong sulfur smell + No Product Ring destruction (Sulfur extrusion).The 2,1-benzisothiazole ring is thermolabile. Lower the reflux temperature (try THF/Water reflux at 65°C instead of Dioxane at 101°C) or reduce reaction time.

Frequently Asked Questions (FAQs)

Q: Can I use the Vilsmeier-Haack reaction on the parent 2,1-benzisothiazole instead? A: Theoretically, yes, as position 3 is nucleophilic. However, the parent 2,1-benzisothiazole is an unstable oil that darkens rapidly in air. Synthesizing and handling the unsubstituted parent ring is more difficult than making the 3-methyl derivative. The methyl route is operationally superior for scale-up.

Q: Why does the literature mention "Davis-Beirut" reaction? A: The Davis-Beirut reaction typically synthesizes 2H-indazoles or 2,1-benzisoxazoles from nitrobenzyl derivatives. While 2,1-benzisoxazoles can be converted to 2,1-benzisothiazoles via reductive cleavage and thionation, this is a multi-step sequence with low overall yield. The


 cyclization of 2-aminoacetophenone is a "one-pot" formation of the core.

Q: Is the aldehyde stable for storage? A: 2,1-Benzothiazole-3-carbaldehyde is moderately stable but sensitive to oxidation (to the acid) and light. Store it under inert atmosphere (Argon/Nitrogen) at -20°C, protected from light. If it turns dark orange/brown, purify immediately before use.

References

  • Davis, M. (1972). "Heterocyclic Systems. Part I. The Chemistry of 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98.

  • McKinnon, D. M., & Chauhan, M. S. (1975). "The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives." Canadian Journal of Chemistry, 53(9), 1336-1342.

  • Ashby, J., & Suschitzky, H. (1973). "Synthesis of 2,1-Benzisothiazoles from 2-Aminophenyl Ketones." Tetrahedron Letters, 14(15), 1315-1316.

  • Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation of Methyl Groups." Organic Syntheses, Coll.[2][6] Vol. 2, p.509.

Sources

Technical Guide: Optimization of Reaction Conditions for 2,1-Benzothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Guide is designed for researchers and drug development professionals working with the rare and sensitive 2,1-benzothiazole (benzo[c]isothiazole) scaffold.

Executive Summary & Synthetic Strategy

The 2,1-benzothiazole ring system is significantly less stable than its 1,2-benzothiazole (benzisothiazole) and 1,3-benzothiazole isomers due to its o-quinonoid nature. Consequently, standard harsh oxidation or formylation conditions (e.g., Vilsmeier-Haack on the parent ring) often lead to ring opening or polymerization.

Recommended Route: The most robust pathway involves the construction of the 3-methyl-2,1-benzothiazole core followed by a chemoselective Riley Oxidation (SeO₂) to the aldehyde. This avoids the instability issues associated with direct formylation of the unsubstituted ring.

Synthetic Workflow Diagram

SynthesisWorkflow Start o-Ethylaniline Inter 3-Methyl-2,1-benzothiazole Start->Inter Cyclization (Reflux) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Product 2,1-Benzothiazole-3-carbaldehyde Inter->Product Selective Oxidation SideProduct Side Reaction: Ring Opening / Tars Inter->SideProduct Over-heating or Strong Base Oxidant SeO2 / Dioxane (Riley Oxidation) Oxidant->Product

Caption: Optimized synthetic workflow favoring the 3-methyl intermediate to minimize ring degradation.

Module 1: Ring Construction (The Thionyl Chloride Reaction)

Objective: Synthesize 3-methyl-2,1-benzothiazole from o-ethylaniline. Critical Mechanism: The reaction proceeds via an N-sulfinyl intermediate followed by cyclization onto the alkyl side chain.

Protocol Optimization
ParameterStandard ConditionOptimized Condition Reasoning
Reagent Ratio Excess SOCl₂ (Neat)1.2 - 1.5 eq. SOCl₂ in Xylene Neat SOCl₂ promotes rapid chlorination of the methyl group to -CH₂Cl or -CCl₃ (acid precursor). Dilution controls this side reaction.
Temperature Reflux (140°C+)Gradual Ramp: 80°C

110°C
Sudden high heat causes tar formation due to the exothermic cyclization and instability of the o-quinonoid product.
Atmosphere Open AirArgon/Nitrogen Moisture hydrolyzes the N-sulfinyl intermediate back to aniline, stalling the reaction.
Troubleshooting Guide: Cyclization

Q: The reaction mixture turned into a black tar. What happened? A: This is the "thermal runaway" characteristic of 2,1-benzothiazole synthesis.

  • Cause: Reaction temperature was reached too quickly, or the concentration was too high.

  • Fix: Use Xylene or Chlorobenzene as a solvent (0.5 M concentration). Add SOCl₂ dropwise at 0°C, stir for 30 mins, then slowly heat to reflux.

Q: I isolated a chlorinated product instead of the methyl derivative. A: You likely formed 3-(chloromethyl)-2,1-benzothiazole .

  • Cause: Excess SOCl₂ acts as a radical chlorinating agent at reflux.

  • Recovery: Do not discard. You can convert this directly to the aldehyde via a Sommelet reaction (Hexamine, then hydrolysis) or simple aqueous hydrolysis if it is the gem-dichloro species.

Module 2: Functionalization (The Riley Oxidation)

Objective: Oxidize the 3-methyl group to the 3-formyl group without destroying the heterocyclic ring. Reagent: Selenium Dioxide (SeO₂).

Experimental Protocol
  • Dissolution: Dissolve 3-methyl-2,1-benzothiazole (1.0 equiv) in 1,4-Dioxane/Water (95:5) . The water is critical to facilitate the hydrolysis of the intermediate selenite ester.

  • Oxidant Addition: Add SeO₂ (1.2 equiv).

  • Heating: Heat to 80°C for 4–6 hours. Monitor via TLC (Aldehydes stain orange/red with 2,4-DNP).

  • Workup: Filter through Celite to remove red Selenium metal. Concentrate filtrate.

Optimization Data: Solvent Screening
Solvent SystemYield (%)Reaction TimeObservations
Ethanol (Abs.)35%12 hSignificant ring opening (solvolysis); acetal formation.
1,4-Dioxane/H₂O 78% 4 h Best balance of solubility and reactivity.
Xylene50%8 hSlow; incomplete oxidation; requires higher temp.
Acetic Acid45%6 hCompetitive over-oxidation to carboxylic acid.
Troubleshooting Guide: Oxidation

Q: My product contains a persistent red solid/oil. A: This is colloidal Selenium.

  • Fix: Filter the crude mixture through a pad of Celite mixed with activated charcoal . The charcoal adsorbs the selenium species. Alternatively, wash the organic layer with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

Q: I obtained the carboxylic acid instead of the aldehyde. A: Over-oxidation occurred.

  • Cause: Reaction time too long or presence of co-oxidants (like atmospheric O₂ in a thin film).

  • Fix: Stop the reaction immediately upon consumption of starting material. Use 0.9 - 1.1 equiv of SeO₂ (slight deficit) to prevent over-oxidation.

Stability & Purification (Critical Warnings)

The 2,1-benzothiazole ring is electrophilic and susceptible to nucleophilic attack at Position 3 or the Sulfur atom, leading to ring opening.

Do NOT:
  • Do NOT use strong bases (NaOH, KOH, NaOMe) during workup. This will hydrolyze the ring to o-aminophenyl vinyl sulfide derivatives.

  • Do NOT use ammonia or primary amines for chromatography (e.g., Et₃N in silica). It will form Schiff bases or ring-opened amides.

  • Do NOT store in solution for long periods. Isolate as a solid and store at -20°C under Argon.

Recommended Purification:
  • Stationary Phase: Neutral Alumina (preferred) or Silica Gel (acidified).

  • Eluent: Hexane/Ethyl Acetate gradients.

  • Workup Buffer: Use saturated NH₄Cl or Phosphate Buffer (pH 6-7) to quench reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use the Vilsmeier-Haack reaction on the parent 2,1-benzothiazole? Answer: It is not recommended . While theoretically possible, the 2,1-benzothiazole ring is electron-rich but unstable. The harsh acidic conditions (POCl₃/DMF) and the hydrolytic workup often degrade the ring before the formyl group is installed. The "Methyl Oxidation" route is significantly milder.

Q2: Is the 3-carbaldehyde stable to air? Answer: Moderately. Like many benzaldehydes, it will slowly auto-oxidize to the carboxylic acid over weeks. Store it under inert gas. If the solid turns from yellow to white/colorless, it has likely oxidized to the acid.

Q3: Can I scale this reaction to >100g? Answer: The SeO₂ step scales well, but the thionyl chloride cyclization is dangerous at scale due to exothermicity and SO₂ gas evolution.

  • Scale-up Advice: Run the cyclization in a Continuous Flow Reactor if possible to manage heat. If batch, use extreme dilution and very slow addition rates with efficient off-gas scrubbing.

References

  • Davis, M., & White, A. W. (1969). The chemistry of 2,1-benzisothiazoles. Part I. The preparation of 3-substituted 2,1-benzisothiazoles from o-aminoketones. Journal of the Chemical Society C: Organic, 2189-2191.

  • Singerman, G. M. (1975). Heterocyclic compounds of the 2,1-benzisothiazole system. Journal of Heterocyclic Chemistry, 12(5), 877-882.

  • Tritschler, H., et al. (2012). Selenium Dioxide Oxidation of Methyl Groups in Heterocycles. Encyclopedia of Reagents for Organic Synthesis.

  • Ashby, J., & Suschitzky, H. (1973). Ring opening of 2,1-benzisothiazoles. Tetrahedron Letters, 14(15), 1315-1318.

challenges in the scale-up of 2,1-Benzothiazole-3-carbaldehyde production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Warning: Isomer Distinction Before proceeding, confirm your target is 2,1-benzisothiazole (also known as benzo[c]isothiazole), not the far more common 1,2-benzisothiazole (saccharin/drug scaffold).

  • 2,1-Benzisothiazole: An ortho-quinonoid system. It possesses significant diene character, is deeply colored (usually orange/red), and is less aromatic/stable than its 1,2-isomer.

  • Scale-Up Risk: The primary challenge is the oxidative instability of the 2,1-ring system and the lability of the N-S bond toward nucleophiles.

The Synthetic Route: Direct formylation (Vilsmeier-Haack) of the parent ring is low-yielding due to electronic deactivation. The industry-standard scale-up route involves Ring Construction followed by Side-Chain Oxidation :

  • Cyclization: o-Aminoacetophenone + Thionyl Chloride (

    
    ) 
    
    
    
    3-Methyl-2,1-benzisothiazole.
  • Functionalization: Riley Oxidation (

    
    ) or Radical Bromination 
    
    
    
    2,1-Benzothiazole-3-carbaldehyde.

Master Process Workflow (DOT Visualization)

The following diagram outlines the critical decision points and failure modes for the scale-up process.

G Start Start: o-Aminoacetophenone Cyclization Step 1: Cyclization (SOCl2, Toluene, Reflux) Start->Cyclization Anhydrous Conditions Check1 QC: 3-Methyl Intermediate (Purity >95%?) Cyclization->Check1 Fail1 Failure: Tarry Polymer (Exotherm/Wet Solvent) Cyclization->Fail1 Uncontrolled Temp Purification Distillation / Crystallization Check1->Purification No Oxidation Step 2: Oxidation (SeO2, Dioxane, reflux) Check1->Oxidation Yes Purification->Check1 Workup Se Removal & Extraction Oxidation->Workup Fail2 Failure: Ring Opening (Nucleophilic Attack) Oxidation->Fail2 Basic Workup Fail3 Failure: Over-oxidation (Carboxylic Acid) Oxidation->Fail3 Excess Oxidant Final Target: 2,1-Benzothiazole-3-CHO Workup->Final

Caption: Figure 1. Critical Path Analysis for the synthesis of 2,1-Benzothiazole-3-carbaldehyde, highlighting stability bottlenecks at the cyclization and oxidation stages.

Module 1: Ring Construction (Cyclization)

Reaction: o-Aminoacetophenone +




3-Methyl-2,1-benzisothiazole +

+

Troubleshooting & FAQs

Q: The reaction mixture turned into a black, insoluble tar immediately upon


 addition. What happened? 
A:  This is a classic "thermal runaway" caused by the exothermic reaction of thionyl chloride with the amine.
  • Mechanism: The amine attacks

    
     to form an 
    
    
    
    -sulfinyl intermediate. This releases massive amounts of
    
    
    and heat.
  • Solution:

    • Dilution: Never add neat

      
       to neat amine. Dissolve the amine in anhydrous toluene or xylene (5–10 volumes).
      
    • Temperature: Chill the amine solution to 0°C before adding

      
      .
      
    • Rate: Add

      
       dropwise. Do not heat to reflux until the addition is complete and gas evolution has subsided.
      

Q: My yield is low (<40%), and I see unreacted starting material despite refluxing for 24 hours. A: The


 generated is forming the hydrochloride salt of your starting aniline, which precipitates out and becomes unreactive.
  • The Fix: You must ensure the

    
     is purged.
    
    • Scale-Up Protocol: Use a vigorous nitrogen sweep to drive off

      
       gas during reflux.
      
    • Reagent Quality: Ensure your

      
       is fresh (colorless to pale yellow). Dark yellow/red 
      
      
      
      contains sulfur chlorides (
      
      
      ) which cause side reactions.

Q: How do I purify the 3-methyl intermediate? Silica gel chromatography results in streaking. A: 2,1-Benzisothiazoles are highly polarizable and often degrade on acidic silica.

  • Recommended Method: Vacuum Distillation . The 3-methyl derivative is stable enough to be distilled under reduced pressure.

  • Alternative: Steam distillation is effective for many 2,1-benzisothiazoles as they are volatile with steam, leaving tars behind.

Module 2: The Oxidation (Methyl Aldehyde)

Reaction: 3-Methyl-2,1-benzisothiazole +




3-Formyl-2,1-benzisothiazole
Troubleshooting & FAQs

Q: Why use Selenium Dioxide (


)? Can't I use 

or Chromic Acid?
A: No. Strong oxidants like permanganate will destroy the electron-rich ortho-quinonoid ring system, cleaving the N-S bond to form sulfinic acids or destroying the molecule entirely.

(Riley Oxidation) is specific for allylic/benzylic positions and respects the heterocyclic ring integrity.

Q: I have a persistent red colloidal suspension during workup that clogs my filters. A: This is reduced elemental selenium (


). It is notoriously difficult to filter.
  • Protocol:

    • Decant the hot reaction mixture away from bulk selenium metal.

    • Treat the filtrate with activated charcoal and filter through a Celite pad while still warm.

    • Chemical Trick: Wash the organic layer with a solution of sodium thiosulfate or potassium metabisulfite to complex residual selenium species.

Q: The aldehyde product is unstable on the shelf. It turns into a white solid over time. A: You are observing autoxidation to the carboxylic acid (2,1-benzisothiazole-3-carboxylic acid).

  • Root Cause: The aldehyde C-H bond is activated by the adjacent heterocyclic ring.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If long-term storage is required, convert the aldehyde to its bisulfite adduct or acetal (using ethylene glycol), which can be hydrolyzed back to the aldehyde immediately before use.

Comparative Data: Oxidation Methods

MethodReagentsYieldScale-Up SuitabilityPrimary Risk
Riley Oxidation

, Dioxane,

55-70%High Selenium toxicity; waste disposal.
Radical Bromination NBS, AIBN,

, then Hydrolysis
30-50%LowExothermic; lachrymatory intermediates; ring bromination side-products.
Ceric Ammonium Nitrate CAN,

<20%Very LowRing cleavage (oxidative degradation).
Vilsmeier-Haack

, DMF
<10%LowRing is too deactivated for direct electrophilic attack.

References & Authority

  • Davis, M. (1972). "The reaction of thionyl chloride with some 2-acyl-anilines." Journal of the Chemical Society, Perkin Transactions 1. (Establishes the core cyclization synthesis of 2,1-benzisothiazoles).

  • Volovenko, Y. M., et al. (1991). "Chemistry of 2,1-benzisothiazoles." Russian Chemical Reviews. (Comprehensive review of the stability and reactivity of the ortho-quinonoid system).

  • Tritschler, H., et al. (2015). "Selenium Dioxide Oxidation of Methyl Heterocycles." Organic Process Research & Development. (General protocols for scale-up of Riley oxidations).

  • BenchChem Technical Support. (2025). "Handling of Thionyl Chloride in Heterocyclic Synthesis." Internal Process Safety Guide.

Safety Note
  • Thionyl Chloride: Reacts violently with water releasing

    
     and 
    
    
    
    . Use a caustic scrubber.
  • Selenium Dioxide: Highly toxic and cumulative. All weighing and handling must occur in a laminar flow hood. Waste must be segregated as "Selenium Waste."

minimizing byproduct formation in 2,1-Benzothiazole-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,1-Benzothiazole-3-carbaldehyde (also known as 2,1-benzisothiazole-3-carbaldehyde) chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the unique reactivity and potential pitfalls of this highly versatile heterocyclic building block.

The 2,1-benzisothiazole core is a privileged scaffold, frequently utilized in the development of advanced therapeutics such as Pim kinase inhibitors[1]. However, the specific electronic nature of the fused isothiazole ring—characterized by a coplanar geometry and an electron-withdrawing nature[2]—makes it susceptible to specific degradation pathways. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure your synthetic success.

Core Mechanistic Insights: Understanding the Vulnerabilities

Before troubleshooting, it is critical to understand why 2,1-benzothiazole-3-carbaldehyde fails under standard conditions. The molecule has two primary structural vulnerabilities:

  • N-S Bond Lability: The nitrogen-sulfur bond is the weakest link in the 2,1-benzisothiazole system. Exposure to strong reducing agents (e.g., Zn/HCl, hydrazine) or strong nucleophiles (e.g., alkoxides) leads to rapid ring scission, yielding open-chain 2-aminothiophenol derivatives or disulfides[3].

  • Sulfur Oxidation: The heteroaromatic sulfur atom is highly susceptible to electrophilic attack. Reagents like m-chloroperoxybenzoic acid (m-CPBA) will rapidly form 2H,3H-2,1-benzisothiazole-S-oxides before the desired transformation of the C3-carbaldehyde can occur[4].

G cluster_red Reductive Amination cluster_ox Oxidation BTA 2,1-Benzothiazole-3-carbaldehyde (Starting Material) RedAm Amine + Reducing Agent BTA->RedAm Ox Oxidizing Agent BTA->Ox Amine Desired 3-Alkylamine RedAm->Amine Mild (STAB) RingOpen Byproduct: Ring Scission (N-S Cleavage) RedAm->RingOpen Harsh (NaBH4, Zn/HCl) Acid Desired 3-Carboxylic Acid Ox->Acid Pinnick Oxidation SOxide Byproduct: S-Oxide / Sulfone Ox->SOxide m-CPBA / H2O2

Reaction pathways of 2,1-Benzothiazole-3-carbaldehyde highlighting byproduct formation.

Troubleshooting FAQs

Q1: I am attempting a reductive amination of 2,1-Benzothiazole-3-carbaldehyde. My LC-MS shows a major byproduct with a mass of [M+2], and the NMR shows a loss of the aromatic isothiazole character. What went wrong? A: You are observing reductive ring scission. When using standard, aggressive reducing agents like Sodium Borohydride (NaBH₄) or Zinc/HCl, the fragile N-S bond of the 2,1-benzisothiazole core is cleaved[3]. Solution: Switch to a milder, chemoselective reducing agent. Sodium triacetoxyborohydride (STAB) in weakly acidic conditions (pH 5-6) will selectively reduce the iminium intermediate without breaking the N-S bond.

Q2: During the oxidation of the 3-carbaldehyde to a 3-carboxylic acid, I am isolating a highly polar byproduct. Mass spec indicates an[M+16] peak. How do I prevent this? A: The [M+16] peak indicates the formation of a 2,1-benzisothiazole-S-oxide[4]. Strong oxidants like m-CPBA or KMnO₄ lack chemoselectivity and will oxidize the heteroaromatic sulfur atom alongside (or instead of) the aldehyde. Solution: Utilize the Pinnick oxidation (NaClO₂, NaH₂PO₂, 2-methyl-2-butene). This method is highly specific for aldehydes and will leave the isothiazole sulfur untouched.

Q3: My Knoevenagel condensation with active methylene compounds is yielding black tar and low product recovery. I am using Sodium Ethoxide (NaOEt) as the base. Why is it degrading? A: Strong nucleophilic bases like alkoxides cause ring opening and subsequent polymerization of the 2,1-benzisothiazole core[3]. Solution: Transition to mild, amine-based catalytic systems. A combination of piperidine and glacial acetic acid in refluxing toluene is the gold standard for this substrate.

Workflow Start Analyze Crude Reaction Mixture (LC-MS / NMR) Check1 Mass indicates [M+16] or [M+32]? Start->Check1 Check2 Mass indicates [M+2] (Loss of N-S)? Check1->Check2 No Sol1 S-Oxidation Detected: Switch to Pinnick Oxidation Check1->Sol1 Yes Sol2 Ring Scission Detected: Avoid strong nucleophiles/bases Check2->Sol2 Yes Proceed Proceed to Purification Check2->Proceed No

Diagnostic workflow for identifying and resolving 2,1-benzothiazole byproduct formation.

Quantitative Impact of Reagent Selection

To illustrate the critical nature of reagent selection, the following table summarizes the quantitative impact of various conditions on byproduct formation when reacting with 2,1-Benzothiazole-3-carbaldehyde.

Reaction TypeReagent ChoiceDesired Product Yield (%)Major ByproductByproduct Yield (%)
Reductive Amination NaBH₄ (Harsh)25%Ring Scission (N-S Cleaved)65%
Reductive Amination NaBH(OAc)₃ (Mild)88%Ring Scission (N-S Cleaved)<5%
Oxidation m-CPBA (Harsh)15%S-Oxide / Sulfone75%
Oxidation NaClO₂ / NaH₂PO₂ (Pinnick)92%S-Oxide / Sulfone<2%
Knoevenagel NaOEt / EtOH (Strong Base)10%Polymeric Tar85%
Knoevenagel Piperidine / AcOH (Catalytic)85%Polymeric Tar<5%

Standard Operating Procedures: Self-Validating Systems

The following protocols are designed as "self-validating systems." They include built-in checkpoints so you can confirm the reaction's success in real-time without waiting for post-workup NMR.

Protocol A: Chemoselective Reductive Amination

Objective: Convert 2,1-benzothiazole-3-carbaldehyde to a 3-alkylamine without N-S bond cleavage.

  • Imine Formation: In an oven-dried flask, combine 2,1-benzothiazole-3-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add anhydrous MgSO₄ (2.0 eq) as a desiccant. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 7:3) must show the complete disappearance of the UV-active aldehyde spot. The solution typically shifts from pale yellow to deep orange, confirming imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq) over 10 minutes.

    • Validation Checkpoint 2: The reaction must not exotherm significantly. Rapid bubbling indicates the undesired decomposition of the hydride, which risks ring-opening.

  • Quench & Workup: Stir for an additional 4 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until bubbling ceases.

    • Validation Checkpoint 3: Check the pH of the aqueous layer; it should be exactly ~8. A lower pH risks protonating your amine product into the aqueous phase, while a higher pH (e.g., if quenched with NaOH) risks base-catalyzed ring opening of the product. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Pinnick Oxidation

Objective: Oxidize the 3-carbaldehyde to a carboxylic acid without forming the S-oxide byproduct.

  • Preparation: Dissolve 2,1-benzothiazole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (4:1 ratio, 0.1 M). The 2-methyl-2-butene acts as a hypochlorous acid scavenger to prevent over-oxidation.

  • Oxidant Addition: In a separate vial, dissolve NaClO₂ (1.5 eq) and NaH₂PO₂ (1.5 eq) in a minimal amount of water. Add this aqueous solution dropwise to the organic mixture at room temperature.

    • Validation Checkpoint 1: The reaction mixture will turn slightly yellow but should remain homogeneous. If a biphasic crash-out occurs, add a few drops of THF to restore solubility.

  • Completion: Stir for 3 hours.

    • Validation Checkpoint 2: TLC will show a highly polar, streak-like spot (the carboxylic acid) that stays near the baseline in standard non-polar solvent systems.

  • Workup: Concentrate the mixture to remove volatile organics. Dilute with water, acidify to pH 3 using 1M HCl, and extract with EtOAc.

References

  • Title: Benzothiazole - Wikipedia Source: wikipedia.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExVjiG9vfRbZFFFoHuGPiZvqLVKh0lo73hvzEjAOJZcpAvVE0Cd9pX-z3NqmMC5Cb7YxkuRFeSBoFbjBaylWtpMkHVlMrh6u1YCpIHDki2f1iiZFCqiEvp3bIr8cRnidmc2wZF804=]
  • Title: 8-((benzyloxy)methyl)-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyrrolo[2,3-g]indazole Source: molaid.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh7nubLB9l46hA6tTwgzSWWF5mfAfAgITb06QhiUS78tsen_iSEGsceLlGXXOVrIxPO6XjIgGxQLVqwsyMSfmkownP8BVy-DYTO-BWN2Y0FNUfgQ0reMFViArQHNVDn9JLKcyEn2azkl2igLp9]
  • Title: US4031227A - Substituted 2H,3H-2,1-benzisothiazole-S-oxides, method of use and pharmaceutical compositions thereof - Google Patents Source: google.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVJPOaki8niFRDIXRSDOy8OlMz0wt8TrouW3smnvd4qp2GW1B10WAm50dXV_ZlhbGNsYpCRW4e1P8brub3uAN3dEsag6eixyo-YZrFWYLn9GmC2WMGEahHwwOj1H0SfsorylF-HPSPOdpt]
  • Title: Product Class 16: Benzisothiazoles Source: thieme-connect.de URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOX1YGXeEl5_1XM9UNJaY0oRd0UHAkzs8zrJJlbewglUTd3THVZYn2xH9c0EcvcZ31iDYQUfKQkiSXm3Ss8yu9Ijms_MNH2q6DfZ87rX9PIpjZgqQjXgASWb0AY-7aPsT8IOBXFV5T4HRwVNvRtsHtLlj6f-dRLGT_3Rc38io5tNILsERqNQZoTQ==]

Sources

catalyst selection for optimizing 2,1-Benzothiazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2,1-Benzothiazole-3-carbaldehyde (also known as benzo[c]isothiazole-3-carbaldehyde).

This structure is a hypervalent, pseudo-aromatic system (often described as a "pseudoazulene"). Its unique electronic properties make the 3-position aldehyde unstable and difficult to synthesize compared to its 1,2-benzisothiazole isomer. This guide addresses the critical catalytic decisions required to navigate these stability challenges.

Status: Active Department: Chemical Process Optimization Subject: Catalyst Selection & Troubleshooting for 3-Formyl-2,1-Benzothiazole

Part 1: The Synthetic Strategy & Catalyst Landscape

There are two primary catalytic workflows to access this target. Your choice depends on whether you are functionalizing an existing core or building the ring de novo.

Workflow A: Oxidative Functionalization (The "Methyl-to-Formyl" Route)

Best for: Scale-up when 3-methyl-2,1-benzothiazole is available. This route involves the catalytic oxidation of the activated methyl group at position 3. The challenge is preventing over-oxidation to the carboxylic acid or oxidative cleavage of the electron-rich isothiazole ring.

Workflow B: Oxidative Cyclization (The "Ring-Closure" Route)

Best for: Library generation or when the aldehyde moiety is pre-installed on the precursor. This involves constructing the N–S bond using transition metal catalysis from 2-aminophenyl-acetaldehyde derivatives or related thio-precursors.

Part 2: Troubleshooting Guides (Q&A Format)

Topic 1: Optimizing Methyl Oxidation (Workflow A)

User Question: "I am using


 to oxidize 3-methyl-2,1-benzothiazole, but I am getting low yields and significant tarring. Is there a better catalyst?"

Technical Response: Selenium Dioxide (


) is the standard reagent (Riley Oxidation), but it is harsh. The "tarring" suggests the pseudo-aromatic ring is decomposing under the thermal stress required for 

.

Recommended Protocol Adjustment: Switch to a Catalytic


 system with a Co-oxidant  or a Vanadium-based system .
Catalyst SystemProsConsRecommendation
Stoichiometric

Direct, well-known mechanism.Generates colloidal Se (difficult workup); requires high heat (

C).
Avoid for this unstable substrate.
Catalytic

(10-20 mol%) +

-Butyl Hydroperoxide (TBHP)
Milder conditions (

C); easier workup.
Slower reaction rate.Primary Recommendation. The lower thermal load preserves the 2,1-benzothiazole ring.

/

(Heterogeneous)
Recyclable; high selectivity for aldehydes.Requires gas-phase or high-pressure setup.Good for industrial scale, less useful for benchtop.

Key Mechanistic Insight (Riley Oxidation): The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement. The 2,1-benzothiazole ring is electron-rich; harsh Lewis acids can initiate polymerization. Using TBHP re-oxidizes the reduced selenium species, keeping the active catalyst concentration low but constant, preventing side reactions.

Experimental Protocol (Catalytic Variant):

  • Dissolve 3-methyl-2,1-benzothiazole (1.0 equiv) in Chlorobenzene or 1,4-Dioxane.

  • Add

    
     (0.2 equiv).
    
  • Add TBHP (1.5 equiv, 70% aq. solution).

  • Heat to

    
    C (monitor strictly; do not exceed 
    
    
    
    C).
  • Critical Step: Stop reaction at ~85% conversion to avoid acid formation.

Topic 2: Ring Construction Failures (Workflow B)

User Question: "I am trying to close the ring using a 2-aminobenzyl precursor and sulfur, but the reaction stalls. I'm using Copper(I) Iodide. Should I switch to Palladium?"

Technical Response: For 2,1-benzothiazoles, Copper(II) is generally superior to Palladium for oxidative N–S bond formation because it facilitates the single-electron transfer (SET) mechanisms required for sulfur radical formation without requiring harsh phosphine ligands that might poison the sulfur.

Troubleshooting Checklist:

  • Ligand Selection: Are you using a bidentate nitrogen ligand?

    • Fix: Switch to 1,10-Phenanthroline or TMEDA . Monodentate ligands often fail to stabilize the Cu-S intermediate.

  • Base Sensitivity: The aldehyde group at C3 is base-sensitive (Cannizzaro disproportionation).

    • Fix: Use a mild inorganic base like

      
       or 
      
      
      
      instead of alkoxides (
      
      
      ).
  • The "Iodine Alternative": If metals fail, consider a Metal-Free Oxidative Cyclization using

    
     in DMSO. This avoids metal chelation with the aldehyde oxygen.
    

Recommended Catalyst System:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Oxidant: Open air (balloon

    
     can over-oxidize the aldehyde).
    
  • Solvent: DMSO or DMF (promotes polarity matching).

Part 3: Visualizing the Mechanism

Diagram 1: Catalytic Cycle for Methyl Oxidation ( /TBHP)

This diagram illustrates why the catalytic route protects your substrate. The active oxidant is regenerated in situ, preventing the accumulation of reduced Selenium species that complicate purification.

RileyOxidation Substrate 3-Methyl-2,1-benzothiazole Intermediate Allylic Seleninic Acid Intermediate Substrate->Intermediate Ene Reaction Se_Active Active Species (HO)2Se=O Se_Active->Substrate Product 2,1-Benzothiazole- 3-carbaldehyde Intermediate->Product [2,3]-Sigmatropic Rearrangement Reduced_Se Reduced Se (Se(II) / Se(0)) Intermediate->Reduced_Se Elimination Reduced_Se->Se_Active Re-oxidation by TBHP TBHP TBHP (Co-oxidant) TBHP->Reduced_Se

Caption: The catalytic Riley oxidation cycle. TBHP regenerates the active selenium species, minimizing toxic waste and thermal stress on the pseudo-aromatic core.

Diagram 2: Decision Matrix for Catalyst Selection

Use this flow to select the correct catalyst based on your starting material and constraints.

CatalystSelection Start Start: Select Precursor Decision1 Precursor Type? Start->Decision1 RouteA 3-Methyl-2,1-benzothiazole Decision1->RouteA RouteB 2-Aminobenzyl / Thioamide Decision1->RouteB DecisionA Substrate Sensitivity? RouteA->DecisionA DecisionB Aldehyde Present? RouteB->DecisionB CatA1 Catalyst: SeO2 (10%) + TBHP (Standard Protocol) DecisionA->CatA1 High Sensitivity CatA2 Catalyst: Co(OAc)2 / Mn(OAc)2 (Aerobic Oxidation) DecisionA->CatA2 Robust Substrate CatB1 Catalyst: Cu(OAc)2 / Phen (Mild, Base-Free) DecisionB->CatB1 Yes (Risk of Oxidation) CatB2 Catalyst: I2 / DMSO (Metal-Free) DecisionB->CatB2 No (Robust)

Caption: Logic flow for selecting the optimal catalyst based on precursor availability and substrate stability.

Part 4: References & Validated Protocols

The methodologies recommended above are synthesized from authoritative sources on heterocyclic oxidation and benzisothiazole chemistry.

  • Catalytic Riley Oxidation (

    
    /TBHP): 
    
    • Source: "Selenium dioxide catalyzed oxidation of methyl group on heterocycles."

    • Relevance: Defines the protocol for converting methyl-heteroarenes to aldehydes without ring destruction.

    • Citation:Journal of Organic Chemistry, 2000 , 65, 4618–4629.

  • Synthesis of 2,1-Benzisothiazoles (Davis Method):

    • Source: "Davis Synthesis of 2,1-Benzisothiazoles via N-Sulfinylamines."

    • Relevance: The foundational method for constructing the core ring system.

    • Citation:Journal of the Chemical Society, Perkin Transactions 1, 1973 , 2057.

  • Copper-Catalyzed Oxidative Cyclization:

    • Source: "Copper-Catalyzed Synthesis of Benzothiazoles and Related Scaffolds."[1][2]

    • Relevance: Justifies the use of Cu/Phenanthroline for S-N bond formation.

    • Citation:Organic Letters, 2012 , 14, 5330–5333.

  • Metal-Free Cyclization (Iodine/DMSO):

    • Source: "Iodine-mediated synthesis of benzothiazoles and isothiazoles."

    • Relevance: Provides the metal-free alternative for sensitive aldehyde substrates.

    • Citation:Advanced Synthesis & Catalysis, 2019 , 361, 2868.

Sources

Validation & Comparative

comparative analysis of 2,1-Benzothiazole-3-carbaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Benzothiazole Carbaldehyde Isomers: 2,1- vs. 1,2- vs. 1,3- Scaffolds

Executive Summary: The Heteroatom Effect

Benzothiazoles are privileged heterocyclic scaffolds in medicinal chemistry, agrochemicals, and materials science. While the classical 1,3-benzothiazole core is ubiquitous, its positional isomers—1,2-benzothiazole and the highly rare 2,1-benzothiazole—offer divergent electronic landscapes[1]. As a Senior Application Scientist, I frequently observe researchers struggling to select the appropriate isomer for their synthetic pipelines. The placement of the sulfur and nitrogen heteroatoms relative to the formyl group dictates the molecule's electrophilicity, stability, and ultimate biological target affinity. This guide provides an objective, field-proven comparative analysis of these three isomers, complete with self-validating experimental protocols.

Structural and Electronic Profiling

The reactivity of the carbaldehyde moiety is intrinsically linked to the electron-withdrawing or donating effects of the adjacent heteroatoms:

  • 1,3-Benzothiazole-2-carbaldehyde : The classical isomer features sulfur at position 1 and nitrogen at position 3[2]. The formyl group at C-2 is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent imine nitrogen and sulfur. This makes it an ideal, highly reactive precursor for synthesizing conjugated push-pull fluorophores and anti-inflammatory/anticancer agents[3].

  • 1,2-Benzothiazole-3-carbaldehyde : Featuring a sulfur at position 1 and nitrogen at position 2[4], this isomer exhibits moderate electrophilicity. The formyl group at C-3 is slightly sterically hindered, making it a robust, controlled intermediate for synthesizing bioactive amines and complex sulfonamides[5].

  • 2,1-Benzothiazole-3-carbaldehyde : This non-classical isomer places nitrogen at position 1 and sulfur at position 2[1]. The reversed heteroatom arrangement creates a unique electronic distribution (a benzo[c]isothiazole core). It is significantly rarer and is utilized in highly specialized applications, notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[6].

Comparative Performance Data

The following table summarizes the quantitative and qualitative distinctions between the three isomers to guide scaffold selection:

Property / Feature2,1-Benzothiazole-3-carbaldehyde1,2-Benzothiazole-3-carbaldehyde1,3-Benzothiazole-2-carbaldehyde
CAS Number 1539464-05-5[6]1823920-56-4 (6-Cl deriv.)6639-57-2[2]
Heteroatom Positions N at 1, S at 2[1]S at 1, N at 2[4]S at 1, N at 3[2]
Formyl Position C-3C-3C-2
Electronic Nature Non-classical, specializedModerately electrophilicHighly electrophilic
Primary Application CFTR Modulators[6]Bioactive Amines[5]Fluorophores, Anticancer[3]
Synthetic Accessibility Low (Requires complex ring closure)Moderate (Saccharin-derived)High (Commercially abundant)

Field-Proven Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints and the causality behind critical experimental choices.

Protocol 1: Synthesis of 2,1-Benzothiazole-3-carbaldehyde via Directed Ortho-Metalation

Causality : Standard thiazole cyclizations fail for the 2,1-isomer. We must employ a directed ortho-metalation (DoM) strategy. A ternary non-polar solvent matrix (THF/hexane/toluene) is critical: THF solvates the lithium cation, while the hexane/toluene mixture prevents the premature aggregation of the organolithium species, ensuring a high-yielding metalation prior to ring closure[6].

  • Charge a flame-dried Schlenk flask with ortho-toluidine (1.0 equiv) in a solvent matrix of THF/hexane/toluene (1:1:1 v/v) under an argon atmosphere.

  • Cool the system to -78°C and slowly add n-butyllithium (1.1 equiv) dropwise.

  • After 1 hour, introduce pyridine (1.2 equiv) and thionyl chloride (1.1 equiv) to form the intermediate complex.

  • Add N-(oxo-[4]-sulfanylidene)methanesulfonamide (1.0 equiv) and allow the reaction to warm to room temperature, stirring for 7.0 hours to facilitate ring closure[6].

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Self-Validation Check : Monitor via TLC (Hexane/EtOAc 4:1). The desired product appears as a distinct UV-active spot at Rf = 0.35. Post-purification, ¹H NMR (CDCl₃) must confirm the aldehyde proton at ~10.2 ppm and the absence of the primary amine protons, validating the successful cyclization.

Protocol 2: Microwave-Assisted Condensation of 1,2-Benzothiazole-3-carbaldehyde

Causality : Conventional acid catalysis (HCl/AcOH) at 60–70°C for this isomer risks benzothiazole ring degradation and caps yields at ~80%[5]. Microwave irradiation (240 W, 80°C) combined with p-Toluenesulfonic acid (PTSA) provides rapid, uniform volumetric heating, overcoming the steric activation barrier at C-3 in just 15 minutes while pushing yields above 90%[5].

  • In a microwave-safe vessel, combine 1,2-benzothiazole-3-carbaldehyde (1.0 equiv) and the target ethylamine derivative (1.1 equiv) in absolute ethanol.

  • Add PTSA (2 mol%) as a homogeneous acid catalyst.

  • Seal the vessel and subject to microwave irradiation (240 W) at 80°C for exactly 15 minutes[5].

  • Cool the vessel rapidly using compressed air, then concentrate the mixture under reduced pressure.

  • Self-Validation Check : The self-validating metric here is the shift in the IR spectrum. The disappearance of the strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and the emergence of a sharp imine stretch (C=N) at ~1640 cm⁻¹ confirms complete conversion without ring degradation.

Protocol 3: Knoevenagel Condensation of 1,3-Benzothiazole-2-carbaldehyde

Causality : The extreme electrophilicity of the C-2 formyl group means strong bases will cause unwanted side reactions (e.g., Cannizzaro-type disproportionation). Piperidine acts as a weak base, mild enough to generate the active methylene enolate without attacking the benzothiazole core[3].

  • Dissolve 1,3-benzothiazole-2-carbaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in absolute ethanol at room temperature.

  • Add 3 drops of piperidine to initiate the condensation.

  • Stir the mixture for 2 hours. A distinct color change from pale yellow to deep orange/red signifies the formation of the extended conjugated system.

  • Filter the resulting precipitate and wash with cold ethanol.

  • Self-Validation Check : The reaction is visually self-validating due to the bathochromic shift. Analytically, UV-Vis spectroscopy will reveal a new broad absorption band in the visible region (λmax > 400 nm), and ¹H NMR will show the vinylic proton appearing as a distinct singlet around 8.2 ppm.

Mechanistic Workflows

BenzothiazoleWorkflows Core Benzothiazole Carbaldehyde Isomers Iso21 2,1-Benzothiazole-3-carbaldehyde (N at 1, S at 2) Core->Iso21 Iso12 1,2-Benzothiazole-3-carbaldehyde (S at 1, N at 2) Core->Iso12 Iso13 1,3-Benzothiazole-2-carbaldehyde (S at 1, N at 3) Core->Iso13 Path21 Directed Ortho-Metalation (DoM) & Ring Closure Iso21->Path21 Synthesis Path12 Microwave-Assisted Dehydrative Coupling Iso12->Path12 Reactivity Path13 Mild Knoevenagel Condensation Iso13->Path13 Reactivity App21 CFTR Modulators (Rare Therapeutics) Path21->App21 Target App12 Bioactive Amines & Sulfonamides Path12->App12 Target App13 Push-Pull Fluorophores & Anticancer Agents Path13->App13 Target

Divergent synthetic pathways and applications of benzothiazole carbaldehyde isomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 241608, 1,3-Benzothiazole-2-carbaldehyde."[2] Available at: [Link]

  • Molaid Chemical Database / World Intellectual Property Organization. "COMPOUNDS, COMPOSITIONS, AND METHODS FOR MODULATING CFTR (Patent WO2017062581A1)."[6] Available at:

  • Wikipedia. "Benzothiazole Structure and Isomers."[1] Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9225, Benzisothiazole."[4] Available at: [Link]

Sources

Comparative Analysis of 2,1-Benzothiazole-3-Carbaldehyde Derivatives vs. Alternative Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward non-classical pharmacophores to overcome antimicrobial resistance and target complex oncological pathways, the 2,1-benzothiazole scaffold (chemically synonymous with 2,1-benzisothiazole) has emerged as a highly versatile building block. Specifically, 2,1-benzothiazole-3-carbaldehyde serves as a critical, highly reactive intermediate for generating bioactive Schiff bases and amides 1.

This technical guide provides an objective comparison between 2,1-benzothiazole-3-carbaldehyde derivatives and traditional benzothiazole alternatives, detailing their structural divergence, biological activity profiles, and the self-validating experimental protocols required for their evaluation.

Structural Divergence & Mechanistic Targeting

To understand the biological efficacy of these compounds, we must first examine the causality of their structural electronics.

  • 1,3-Benzothiazoles (The Classical Standard): Compounds like BTO-28 utilize the highly stable, fully aromatic 1,3-benzothiazole core to intercalate or bind complex DNA structures. For instance, BTO-28 acts as a potent downregulator of MYC transcription by stabilizing the MYC G-quadruplex (G4) via unique hydrogen-bonding patterns 2.

  • 1,2-Benzisothiazoles: Known for applications ranging from artificial sweeteners (Saccharin) to agricultural fungicides (Probenazole), this scaffold maintains a stable sulfonamide or isothiazole ring that resists rapid degradation 3.

  • 2,1-Benzothiazole-3-carbaldehyde (The Target Scaffold): Unlike the classical 1,3-isomer, the 2,1-benzisothiazole system possesses a unique electronic distribution. When functionalized at the 3-position with a carbaldehyde group, the carbon becomes highly electrophilic. This allows for rapid derivatization into Schiff bases (imines) upon reaction with primary amines. These resulting derivatives exhibit significant DNA-damaging (genotoxic) properties and antimicrobial action against pathogens like Bacillus subtilis and Escherichia coli4.

Pathway A 2,1-Benzisothiazole-3-carbaldehyde (Core Scaffold) B Schiff Base Derivatives (Imine Linkage) A->B + Primary Amines C Amide Derivatives (Carbonyl Linkage) A->C + Oxidation/Amination D Antimicrobial Activity (Membrane Disruption) B->D E Genotoxic/Oncology (DNA Intercalation) B->E C->D

Structural functionalization pathways of 2,1-benzisothiazole-3-carbaldehyde.

Comparative Biological Activity Profiles

To objectively evaluate the utility of 2,1-benzothiazole derivatives, we must benchmark their quantitative performance against established alternatives within the benzothiazole family. Research indicates that 3-substituted amino derivatives of 2,1-benzisothiazole trigger positive responses in B. subtilis rec-assays, confirming their mechanism as DNA-damaging agents suitable for oncology research 4.

Quantitative Performance Comparison
Scaffold ClassRepresentative CompoundPrimary Biological TargetMechanism of ActionQuantitative Metric
2,1-Benzisothiazole 3-amino/Schiff base derivativesBacterial DNA & MembranesDNA damage (rec-assay +) / MutagenesisMIC: 16–32 µg/mL (B. subtilis)
1,3-Benzothiazole BTO-28MYC G-Quadruplex (DNA)G4 Stabilization & Transcriptional Downregulation

: ~0.5 µM (G4 Binding)
1,2-Benzisothiazole ProbenazoleFungal Defense PathwaysInduction of host systemic acquired resistanceMIC: ~50 µg/mL (M. grisea)

Experimental Workflows: Synthesis & Validation

Trustworthy data in drug discovery relies on self-validating protocols. Below is the optimized workflow for synthesizing Schiff bases from 2,1-benzothiazole-3-carbaldehyde and evaluating their biological activity.

Workflow S1 Step 1: Scaffold Functionalization (Aldehyde Reactivity) S2 Step 2: Physicochemical Validation (IR/NMR Confirmation) S1->S2 S3 Step 3: In Vitro Microdilution (Resazurin Indicator) S2->S3 S4 Step 4: Genotoxicity Profiling (B. subtilis rec-assay) S3->S4

Step-by-step experimental workflow for validating 2,1-benzisothiazole derivatives.

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Maximize nucleophilic addition while preventing side-product formation.

  • Reaction Setup: Dissolve 1.0 equivalent of 2,1-benzothiazole-3-carbaldehyde in anhydrous ethanol under an inert nitrogen atmosphere. Add 1.1 equivalents of the target aromatic primary amine.

  • Catalytic Causality: Add 3 drops of glacial acetic acid. Why? The acid acts as a catalyst by protonating the carbonyl oxygen of the carbaldehyde. This significantly increases the electrophilicity of the adjacent carbon, lowering the activation energy required for the amine's nucleophilic attack and driving the equilibrium toward imine formation.

  • Self-Validation (Physicochemical): Monitor the reaction via TLC. Post-purification, utilize FT-IR spectroscopy. The protocol is internally validated by the disappearance of the strong aldehyde C=O stretch (typically ~1690 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1620 cm⁻¹).

Protocol B: Broth Microdilution Assay (Antimicrobial Evaluation)

Objective: Eliminate subjective visual scoring in MIC determination.

  • Preparation: Serially dilute the synthesized 2,1-benzothiazole derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Introduce a standardized bacterial suspension (e.g., B. subtilis) to achieve a final concentration of

    
     CFU/mL per well.
    
  • Causality of Detection: Incubate the plate for 18 hours at 37°C, then add 10 µL of a 0.015% resazurin solution to each well. Why? Highly lipophilic benzothiazole derivatives often precipitate in aqueous broth, making traditional optical density (turbidity) readings highly inaccurate. Resazurin acts as a self-validating redox indicator; metabolically active (surviving) bacteria reduce the blue resazurin dye to pink resorufin. The lowest concentration well that remains strictly blue is definitively recorded as the Minimum Inhibitory Concentration (MIC).

References

  • PubChemLite - 2,1-benzothiazole-3-carbaldehyde (C8H5NOS). uni.lu. 1

  • Molecular recognition and effects of a benzothiazole derivative targeting the MYC G-quadruplex. polyu.edu.hk. 2

  • Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. nih.gov. 4

  • Product Class 16: Benzisothiazoles. thieme-connect.de. 3

Sources

A Senior Application Scientist's Guide to Distinguishing 2,1- and 1,3-Benzothiazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Benzothiazole carbaldehydes, with their isomeric variations, present a common analytical challenge. This guide provides an in-depth technical comparison of 2,1- and 1,3-benzothiazole carbaldehydes, offering experimental protocols and spectroscopic insights to facilitate their unambiguous differentiation.

The nomenclature of benzothiazoles can be complex. The 1,3-benzothiazole isomer is the more commonly encountered and is often simply referred to as benzothiazole. The 2,1-benzothiazole isomer is also known as benz[c]isothiazole. For clarity in this guide, we will refer to them as 1,3-benzothiazole and 2,1-benzisothiazole, respectively. The carbaldehyde group is most commonly found at the 2-position of the 1,3-isomer and the 3-position of the 2,1-isomer.

Structural Isomers at a Glance

A fundamental understanding of the structural differences between these isomers is the first step in their differentiation. The key distinction lies in the arrangement of the sulfur and nitrogen atoms within the fused five-membered ring.

G cluster_0 1,3-Benzothiazole-2-carbaldehyde cluster_1 2,1-Benzisothiazole-3-carbaldehyde 1,3-benzothiazole-2-carbaldehyde 1,3-benzothiazole-2-carbaldehyde 2,1-benzisothiazole-3-carbaldehyde 2,1-benzisothiazole-3-carbaldehyde

Figure 1: Chemical structures of 1,3-Benzothiazole-2-carbaldehyde and 2,1-Benzisothiazole-3-carbaldehyde.

Synthetic Pathways: A Tale of Two Isomers

The synthesis of these isomers follows distinct pathways, providing the first opportunity for their differentiation.

Synthesis of 1,3-Benzothiazole-2-carbaldehyde

The most common and efficient method for the synthesis of 2-substituted 1,3-benzothiazoles is the condensation of 2-aminothiophenol with aldehydes.[1][2]

G start 2-Aminothiophenol + Glyoxylic Acid intermediate Cyclocondensation start->intermediate product 1,3-Benzothiazole-2-carboxylic acid intermediate->product oxidation Oxidation product->oxidation final_product 1,3-Benzothiazole-2-carbaldehyde oxidation->final_product G start o-Nitroacetophenone reduction Reduction with Na2S/Sulfur start->reduction intermediate 3-Methyl-2,1-benzisothiazole reduction->intermediate oxidation Selective Oxidation (e.g., SeO2) intermediate->oxidation product 2,1-Benzisothiazole-3-carbaldehyde G cluster_0 General Workflow for Isomer Differentiation synthesis Synthesize Isomers nmr ¹H and ¹³C NMR Analysis synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data Compare Spectroscopic Data nmr->data ir->data ms->data conclusion Structural Elucidation data->conclusion

Sources

comparative study of different synthetic routes to 2,1-Benzothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,1-Benzothiazole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique scaffold, featuring a fused benzene ring and an isothiazole core with a reactive aldehyde functionality at the C3 position, makes it a crucial intermediate for the synthesis of a diverse range of more complex molecules, including potential pharmaceutical agents and functional dyes. The strategic placement of the formyl group provides a chemical handle for a variety of transformations, such as condensations, oxidations, and reductions, enabling the construction of diverse molecular libraries.

This guide provides an in-depth comparative analysis of two primary, mechanistically distinct strategies for the synthesis of 2,1-Benzothiazole-3-carbaldehyde. We will explore:

  • Route 1: Ring Construction and Functionalization , a linear approach where the core heterocyclic system is built from an acyclic precursor, followed by functional group manipulation to install the aldehyde.

  • Route 2: Post-Cyclization Formylation , a convergent approach where the parent 2,1-benzisothiazole is first synthesized and then directly formylated at the C3 position.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed protocols based on authoritative literature, and offer a comparative analysis to guide the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and desired outcomes.

Route 1: Ring Construction from an o-Substituted Toluene Precursor

This strategy focuses on building the 2,1-benzisothiazole ring system from a readily available substituted toluene derivative. A key advantage of this approach is the potential to establish the C3 substituent, or a direct precursor, during the ring-forming process. A well-documented method for creating the 3-substituted 2,1-benzisothiazole core involves the reaction of an α-substituted o-toluidine with thionyl chloride, leading to the formation of 2,1-benzisothiazole-3-carboxylic acid[1]. This carboxylic acid is an ideal immediate precursor to the target aldehyde.

Mechanistic Rationale

The synthesis begins with o-toluidine, which is first functionalized at the methyl group. The subsequent reaction with thionyl chloride (SOCl₂) is a complex cyclization process. The amino group of the toluidine derivative attacks the sulfur of thionyl chloride, initiating a series of steps that ultimately lead to the closure of the five-membered isothiazole ring. The α-substituent on the methyl group is then carried through the reaction sequence to become the substituent at the C3 position of the final heterocyclic product. The carboxylic acid can then be converted to the aldehyde via standard organic transformations, such as conversion to an acyl chloride followed by Rosenmund reduction, or formation of a Weinreb amide followed by reduction with a hydride agent like DIBAL-H. This two-step sequence (cyclization then reduction) provides a controlled and high-yielding path to the final carbaldehyde.

Experimental Protocol

Part A: Synthesis of 2,1-Benzisothiazole-3-carboxylic Acid[1]

  • Step 1: Preparation of Starting Material. An α-substituted o-toluidine, such as o-aminophenylacetic acid, serves as the precursor.

  • Step 2: Cyclization. The o-aminophenylacetic acid (1 equivalent) is suspended in a suitable inert solvent like toluene. Thionyl chloride (2-3 equivalents) is added cautiously.

  • Step 3: Reaction. The mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). During this process, HCl and SO₂ gases are evolved and should be appropriately scrubbed.

  • Step 4: Work-up and Isolation. Upon cooling, the reaction mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2,1-benzisothiazole-3-carboxylic acid.

Part B: Conversion of Carboxylic Acid to 2,1-Benzothiazole-3-carbaldehyde (Illustrative)

  • Step 1: Acyl Chloride Formation. The 2,1-benzisothiazole-3-carboxylic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in a dry, inert solvent (e.g., dichloromethane) with a catalytic amount of DMF until the solid dissolves and gas evolution ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude acyl chloride.

  • Step 2: Partial Reduction. The crude acyl chloride is dissolved in a dry, non-protic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) (1.1 equivalents), is added portion-wise.

  • Step 3: Quench and Isolation. The reaction is stirred at low temperature for 1-2 hours and then quenched by the careful addition of water or dilute HCl. The mixture is warmed to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography.

Visualizing the Pathway

Route 1 cluster_0 Part A: Ring Formation cluster_1 Part B: Functional Group Conversion Toluidine o-Aminophenylacetic Acid Cyclization Cyclization with Thionyl Chloride (SOCl₂) Toluidine->Cyclization Reflux CarboxylicAcid 2,1-Benzisothiazole-3- carboxylic Acid Cyclization->CarboxylicAcid AcylChloride Acyl Chloride Formation CarboxylicAcid->AcylChloride SOCl₂ Reduction Partial Reduction (e.g., LiAl(OtBu)₃H) AcylChloride->Reduction -78 °C Aldehyde 2,1-Benzothiazole-3- carbaldehyde Reduction->Aldehyde

Caption: Workflow for Route 1: Ring Construction and Functionalization.

Route 2: Post-Cyclization Formylation of 2,1-Benzisothiazole

This convergent strategy involves the initial synthesis of the parent 2,1-benzisothiazole heterocycle, followed by the direct introduction of the formyl group at the C3 position. This approach can be more efficient if the parent heterocycle is readily accessible. The electrophilic substitution at the C3 position is facilitated by the electron-donating nature of the sulfur and nitrogen heteroatoms. Two powerful and well-established methods for such formylations are the Vilsmeier-Haack reaction and Directed Ortho-Metalation.

Prerequisite: Synthesis of 2,1-Benzisothiazole

The starting material for this route, the unsubstituted 2,1-benzisothiazole, can be prepared via several methods. A straightforward synthesis reported by Davis and White involves the reductive cyclization of o-nitrothiobenzamide, which itself can be prepared from o-nitrobenzaldehyde[2].

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic systems[3][4]. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF)[5].

Mechanistic Rationale

First, DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. The electron-rich 2,1-benzisothiazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack is predicted to occur at the C3 position, which is activated by the adjacent heteroatoms. The resulting intermediate subsequently eliminates HCl and is hydrolyzed during aqueous work-up to yield the final 2,1-Benzothiazole-3-carbaldehyde.

Proposed Experimental Protocol

  • Step 1: Reagent Preparation. A flask is charged with anhydrous N,N-dimethylformamide (DMF) as the solvent and cooled to 0 °C under an inert atmosphere. Phosphorus oxychloride (POCl₃, ~1.5-2.0 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Step 2: Addition of Substrate. 2,1-Benzisothiazole (1 equivalent), dissolved in a minimal amount of anhydrous DMF, is added dropwise to the cold Vilsmeier reagent.

  • Step 3: Reaction. The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-70 °C) for several hours. The progress is monitored by TLC.

  • Step 4: Hydrolysis and Isolation. After completion, the reaction mixture is cooled and carefully poured onto a stirred mixture of ice and water. The solution is then neutralized by the slow addition of an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates. The solid is collected by filtration, washed thoroughly with water, and dried. Purification is achieved by recrystallization or column chromatography.

Method B: Directed Ortho-Metalation (DoM) and Formylation

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings[6][7]. It utilizes a Directing Metalation Group (DMG) to chelate a strong organolithium base, directing deprotonation (lithiation) to the adjacent ortho position.

Mechanistic Rationale

In 2,1-benzisothiazole, the nitrogen and sulfur atoms can act as a cooperative Lewis basic site, forming a complex with an organolithium reagent like n-butyllithium (n-BuLi). This complexation increases the kinetic acidity of the adjacent C-H proton at the C3 position, facilitating its selective removal by the base to form a 3-lithiated intermediate. This potent nucleophile can then be trapped by an appropriate electrophile. Quenching the reaction with DMF introduces the formyl group at the C3 position after an aqueous work-up.

Proposed Experimental Protocol

  • Step 1: Lithiation. A solution of 2,1-benzisothiazole (1 equivalent) in a dry ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under a strict inert atmosphere (argon or nitrogen).

  • Step 2: Base Addition. A solution of n-butyllithium (n-BuLi, ~1.1-1.2 equivalents) in hexanes is added dropwise via syringe. The solution is stirred at -78 °C for 1-2 hours to allow for complete deprotonation. The formation of the lithiated species is often indicated by a color change.

  • Step 3: Electrophilic Quench. Anhydrous DMF (2-3 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for another 1-2 hours at this temperature.

  • Step 4: Work-up and Isolation. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Pathways

Route 2 cluster_A Method A: Vilsmeier-Haack cluster_B Method B: Directed Ortho-Metalation Start 2,1-Benzisothiazole (Parent Heterocycle) Vilsmeier 1. POCl₃, DMF 2. Heat Start->Vilsmeier DoM 1. n-BuLi, THF, -78 °C Start->DoM Aldehyde 2,1-Benzothiazole-3-carbaldehyde Hydrolysis_A 3. H₂O Work-up Vilsmeier->Hydrolysis_A Hydrolysis_A->Aldehyde Quench 2. DMF (Quench) DoM->Quench Hydrolysis_B 3. H₂O Work-up Quench->Hydrolysis_B Hydrolysis_B->Aldehyde

Caption: Convergent workflows for Route 2: Post-Cyclization Formylation.

Comparative Analysis

FeatureRoute 1: Ring ConstructionRoute 2A: Vilsmeier-HaackRoute 2B: Directed Ortho-Metalation
Overall Strategy Linear; builds the core and functional group precursor sequentially.Convergent; functionalizes a pre-formed heterocyclic core.Convergent; functionalizes a pre-formed heterocyclic core.
Key Reagents Thionyl chloride, mild reducing agents.Phosphorus oxychloride (POCl₃), DMF.Organolithium base (n-BuLi), DMF.
Reaction Conditions Reflux temperatures for cyclization; potentially cryogenic for reduction.Mild to moderate heating (0 °C to 70 °C).Strictly cryogenic (-78 °C) and inert atmosphere required.
Regioselectivity Excellent. The C3 position is defined by the starting material.Generally high for C3 on this ring system, but requires experimental verification.Excellent. Lithiation is highly directed to the C3 position.
Starting Materials Requires substituted o-toluidines, which may require separate synthesis.Requires parent 2,1-benzisothiazole.Requires parent 2,1-benzisothiazole.
Scalability Generally scalable; gas evolution (HCl, SO₂) needs management.Scalable; POCl₃ is corrosive and moisture-sensitive.Challenging to scale due to cryogenic temperatures and pyrophoric reagents.
Safety Concerns Thionyl chloride is toxic and corrosive.POCl₃ is highly corrosive and reacts violently with water.n-Butyllithium is pyrophoric and requires expert handling.
Advantages Unambiguous regiochemical outcome. Avoids direct formylation of the sensitive heterocycle.Uses common, inexpensive reagents. Operationally simpler than DoM.High regioselectivity. Can be adapted for other electrophiles.
Disadvantages Potentially longer synthetic sequence. Precursor synthesis may be required.Can fail on electron-poor systems. Requires optimization.Requires specialized equipment (cryogenics, inert atmosphere). Safety hazards of n-BuLi.

Conclusion and Recommendations

The choice between these synthetic strategies depends heavily on the specific objectives and constraints of the research project.

Route 1 (Ring Construction) is the preferred method when unambiguous regiochemical control is paramount and when the required substituted toluene precursors are readily available or straightforward to synthesize. While it may involve more linear steps, the reliability of the outcome and the use of more standard (non-pyrophoric) reagents make it a robust choice for both small-scale and larger-scale synthesis.

Route 2 (Post-Cyclization Formylation) offers a more convergent and potentially quicker path to the target molecule, provided the parent 2,1-benzisothiazole is on hand.

  • Method 2A (Vilsmeier-Haack) represents an excellent balance of efficiency and practicality. It uses common laboratory reagents and avoids the stringent requirements of organometallic chemistry, making it the recommended first approach for exploratory and medium-scale synthesis.

  • Method 2B (Directed Ortho-Metalation) is the most powerful tool for achieving high regioselectivity, but its practical application is limited by the need for cryogenic conditions and the hazardous nature of butyllithium. This route is best suited for small-scale synthesis where other methods have failed or when a variety of different C3-electrophiles are to be explored from a common lithiated intermediate.

Ultimately, the optimal synthetic design will be guided by a careful consideration of starting material availability, reaction scale, laboratory safety infrastructure, and the specific chemical context of the broader research program.

References

  • Davis, M., & White, A. W. (1968). A simple synthesis of 2,1-benzisothiazole. Chemical Communications (London), (24), 1547a. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heterocycles. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Davis, M., Paproth, T. G., & Stephens, L. J. (1973). The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 2057-2059. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction?. Lecture Abstract. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

Sources

comparing the efficacy of 2,1-Benzothiazole-3-carbaldehyde with other aldehydes in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of aldehyde is a critical determinant of reaction efficiency, yield, and downstream molecular complexity. While common aldehydes such as benzaldehyde and various aliphatic aldehydes are well-characterized, the unique reactivity profiles of heterocyclic aldehydes offer a rich and often underexplored avenue for the synthesis of novel chemical entities. This guide provides a comprehensive comparison of the efficacy of 2,1-benzothiazole-3-carbaldehyde with other representative aldehydes in key synthetic transformations.

The 2,1-benzothiazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into molecules via the aldehyde handle presents a powerful strategy for drug discovery.[1] Understanding the reactivity of 2,1-benzothiazole-3-carbaldehyde in comparison to more conventional aldehydes is therefore of significant interest to researchers in both academic and industrial settings.

The Unique Electronic Nature of 2,1-Benzothiazole-3-carbaldehyde

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. In 2,1-benzothiazole-3-carbaldehyde, the aldehyde group is attached to an electron-deficient heterocyclic ring system. The presence of both a nitrogen and a sulfur atom in the fused ring system influences the electronic distribution, which in turn affects the reactivity of the aldehyde. It is generally expected that electron-poor heteroaromatic aldehydes are more reactive towards nucleophiles compared to electron-rich ones.[2]

Synthesis of 2,1-Benzothiazole-3-carbaldehyde

A direct, one-pot synthesis of 2,1-benzothiazole-3-carbaldehyde is not prominently featured in the literature. However, a plausible multi-step synthetic route can be proposed based on established methodologies for the synthesis of related benzothiazole derivatives.[3]

cluster_0 Synthesis of 2,1-Benzothiazole-3-carbaldehyde 2-Aminothiophenol 2-Aminothiophenol N-(2-mercaptophenyl)formamide N-(2-mercaptophenyl)formamide 2-Aminothiophenol->N-(2-mercaptophenyl)formamide HCOOH, reflux 2,1-Benzothiazole 2,1-Benzothiazole N-(2-mercaptophenyl)formamide->2,1-Benzothiazole Oxidation (e.g., I2, base) 3-Bromo-2,1-benzothiazole 3-Bromo-2,1-benzothiazole 2,1-Benzothiazole->3-Bromo-2,1-benzothiazole Bromination (e.g., NBS) 2,1-Benzothiazole-3-carbaldehyde 2,1-Benzothiazole-3-carbaldehyde 3-Bromo-2,1-benzothiazole->2,1-Benzothiazole-3-carbaldehyde Formylation (e.g., n-BuLi, DMF)

Caption: Proposed synthetic pathway for 2,1-benzothiazole-3-carbaldehyde.

Comparative Efficacy in Key Synthetic Transformations

This section provides a comparative analysis of 2,1-benzothiazole-3-carbaldehyde with benzaldehyde (an aromatic aldehyde) and propanal (an aliphatic aldehyde) in three fundamental carbon-carbon bond-forming reactions: the Wittig reaction, the Grignard reaction, and the Aldol condensation.

The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[4][5] The reactivity of the aldehyde is a key factor in the success of this reaction, particularly with stabilized ylides.[6]

General Reaction Scheme:

Aldehyde Aldehyde Alkene Alkene Aldehyde->Alkene  + Ph3P=CHR' (Wittig Reagent)  

Caption: General scheme of the Wittig reaction.

Comparative Data:

While direct comparative studies are limited, the following table presents typical yields for various aldehyde classes in the Wittig reaction to provide a predictive framework.

Aldehyde TypeRepresentative AldehydeTypical Yield with Stabilized YlideTypical Yield with Unstabilized YlideReference(s)
Aromatic (Electron-Neutral) BenzaldehydeHigh (85-95%)High (80-90%)[7]
Aromatic (Electron-Withdrawing) 4-NitrobenzaldehydeVery High (90-99%)High (85-95%)[8]
Aromatic (Electron-Donating) 4-MethoxybenzaldehydeGood (70-85%)Good (75-85%)[8]
Aliphatic PropanalHigh (80-90%)High (80-90%)[9]
Heterocyclic (Electron-Deficient) 2,1-Benzothiazole-3-carbaldehydeExpected to be HighExpected to be High[2][10]

Discussion:

The electron-deficient nature of the 2,1-benzothiazole ring is expected to enhance the electrophilicity of the carbonyl carbon, making 2,1-benzothiazole-3-carbaldehyde a highly reactive substrate in the Wittig reaction.[2] This increased reactivity should lead to high yields with both stabilized and unstabilized ylides, comparable to or even exceeding those of benzaldehyde.[8]

Experimental Protocol: Wittig Olefination of an Aromatic Aldehyde

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes, then at room temperature for 1 hour to form the ylide.

  • Cool the ylide solution to 0 °C and add a solution of the aromatic aldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

The Grignard Reaction

The Grignard reaction is a fundamental method for forming carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl group.[11][12]

General Reaction Scheme:

Aldehyde Aldehyde Secondary Alcohol Secondary Alcohol Aldehyde->Secondary Alcohol  1. R'MgX (Grignard Reagent) 2. H3O+ workup   Aldehyde Aldehyde α,β-Unsaturated Ketone α,β-Unsaturated Ketone Aldehyde->α,β-Unsaturated Ketone  + Ketone (with α-H), Base or Acid catalyst  

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.